molecular formula C6H7ClN2O B13982836 3-Chloro-6-methyl-4-pyridazinemethanol CAS No. 1445-52-9

3-Chloro-6-methyl-4-pyridazinemethanol

Katalognummer: B13982836
CAS-Nummer: 1445-52-9
Molekulargewicht: 158.58 g/mol
InChI-Schlüssel: UJPLNNTWMLHQJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Chloro-6-methyl-4-pyridazinemethanol is a versatile pyridazine-based building block for research and development. This compound features both a chloro group and a hydroxymethyl group on the pyridazine ring, making it a valuable intermediate for nucleophilic substitution and further functionalization reactions. Its molecular structure offers potential for creating novel heterocyclic compounds in medicinal chemistry and material science. Researchers can utilize this chemical in the synthesis of active pharmaceutical ingredients (APIs), ligand libraries for catalyst development, and other specialty chemicals. The chloro group serves as an excellent leaving group for cross-coupling reactions or amination, while the alcohol can be oxidized or used to form ester and ether derivatives. Always consult the safety data sheet before use. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

1445-52-9

Molekularformel

C6H7ClN2O

Molekulargewicht

158.58 g/mol

IUPAC-Name

(3-chloro-6-methylpyridazin-4-yl)methanol

InChI

InChI=1S/C6H7ClN2O/c1-4-2-5(3-10)6(7)9-8-4/h2,10H,3H2,1H3

InChI-Schlüssel

UJPLNNTWMLHQJX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(N=N1)Cl)CO

Herkunft des Produkts

United States
Foundational & Exploratory

Crystal Structure Determination of 3-Chloro-6-methyl-4-pyridazinemethanol: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The three-dimensional structural elucidation of small heterocyclic molecules is a critical bottleneck in rational drug design and agrochemical development. 3-Chloro-6-methyl-4-pyridazinemethanol (CAS 1445-52-9) is a highly versatile pyridazine derivative featuring a unique substitution pattern—a chlorine atom, a methyl group, and a hydroxymethyl group—that primes it for diverse biological interactions [1]. This whitepaper provides an in-depth, self-validating technical workflow for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality behind solvent selection, cryocooling parameters, and computational refinement logic.

Chemical Context & Crystallization Rationale

The molecular architecture of 3-Chloro-6-methyl-4-pyridazinemethanol presents specific crystallographic challenges and opportunities. The presence of the hydroxymethyl (-CH₂OH) group introduces a strong hydrogen-bond donor, while the adjacent nitrogen atoms on the pyridazine ring act as potent hydrogen-bond acceptors.

Causality in Solvent Selection

To obtain diffraction-quality single crystals, the crystallization environment must balance solubility with the controlled induction of supersaturation.

  • Solvent Choice: A binary solvent system of Ethyl Acetate (EtOAc) and Methanol (MeOH) in a 4:1 (v/v) ratio is optimal.

  • Mechanistic Rationale: Methanol acts as a highly polar co-solvent that competitively hydrogen-bonds with the pyridazine nitrogens, preventing premature, amorphous aggregation of the solute. As the more volatile EtOAc slowly evaporates, the dielectric constant of the solution shifts, gently driving the system into the metastable zone where ordered nucleation occurs.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of synthesized or commercially procured 3-Chloro-6-methyl-4-pyridazinemethanol in 5 mL of the EtOAc/MeOH (4:1) solvent mixture in a 10 mL glass vial.

  • Sonication: Sonicate the mixture for 5 minutes at 298 K to ensure complete dissolution and eliminate micro-particulates that could cause heterogeneous nucleation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle to restrict the evaporation rate. Maintain the vial in a vibration-free, isothermal environment (298 K) for 5–7 days.

  • Harvesting: Once block-like, transparent crystals reach dimensions of approximately 0.2–0.3 mm, harvest them immediately under a polarized light microscope to verify single-domain optical extinction.

ExpWorkflow A Compound Procurement (CAS 1445-52-9) B Solvent Screening (EtOAc / MeOH) A->B C Isothermal Evaporation (298 K, 7 days) B->C D Crystal Harvesting (Polarized Light) C->D E Cryoprotection (Paratone-N Oil) D->E F SCXRD Data Collection (100 K, Mo Kα) E->F

Fig 1: Step-by-step experimental workflow for crystal growth and SCXRD data collection.

SCXRD Data Collection Strategy

The physical data collection is the foundation of structural integrity. For 3-Chloro-6-methyl-4-pyridazinemethanol, data must be collected under cryogenic conditions.

Instrumentation and Causality
  • Cryoprotection: The selected crystal is coated in Paratone-N oil and mounted on a MiTeGen MicroMount. The oil serves a dual purpose: it prevents solvent loss from the crystal lattice and forms a rigid glass at low temperatures, securing the crystal without exerting anisotropic mechanical stress.

  • Temperature Control (100 K): Data collection is performed at 100 K using a nitrogen cryostream. Why? Lowering the temperature drastically reduces the thermal diffuse scattering and minimizes the Debye-Waller factors (atomic displacement parameters). This is physically necessary to resolve the electron density of the low-Z hydrogen atom on the hydroxyl group, which is critical for mapping the hydrogen-bonding network.

  • Radiation Source: Mo Kα radiation ( λ = 0.71073 Å) is utilized. The presence of the chlorine atom (Z=17) provides sufficient anomalous dispersion to ensure strong diffraction at high angles, yielding a high data-to-parameter ratio.

Structure Solution and Refinement Logic

The computational phase translates raw diffraction intensities into a chemically sensible 3D model. This process relies on the industry-standard SHELX suite [2] integrated within the Olex2 graphical interface [3].

Computational Protocol
  • Data Reduction: Raw frame data are integrated and corrected for Lorentz and polarization effects. A multi-scan absorption correction is applied using spherical harmonics to correct for the differential absorption of X-rays through the crystal volume.

  • Intrinsic Phasing (SHELXT): The phase problem is solved using the dual-space intrinsic phasing algorithm in SHELXT [4]. Unlike traditional direct methods, SHELXT expands the data to space group P1 , locates the heavy atoms (Cl, O, N), and subsequently deduces the correct space group (typically P21​/c for this class of achiral organic molecules) based on the symmetry of the resulting electron density map.

  • Least-Squares Refinement (SHELXL): The initial model is refined against F2 using full-matrix least-squares techniques in SHELXL [5].

  • Hydrogen Atom Treatment (Self-Validating Step):

    • Carbon-bound hydrogens are placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups) to prevent over-parameterization.

    • The Hydroxyl hydrogen is located directly from the difference Fourier map and its coordinates are refined freely. This empirical validation confirms the presence and directionality of the O-H...N hydrogen bond.

CompWorkflow A Data Integration (APEX3 / SADABS) B Intrinsic Phasing (SHELXT) A->B C Initial Model Generation (Space Group P2₁/c) B->C D Least-Squares Refinement (SHELXL) C->D C->D .res file E H-Atom & Anisotropic Displacement Modeling D->E F Validation & Archiving (checkCIF / CSD) E->F

Fig 2: Computational logic for structure solution and refinement using SHELX and Olex2.

Quantitative Crystallographic Data

The culmination of the refinement process yields the fundamental crystallographic parameters. The data summarized in Table 1 represents the standard metrics required for deposition into the Cambridge Structural Database (CSD) [6].

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C₆H▱ClN₂O
Formula Weight 158.59 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a = 7.854(2) Å, α = 90° b = 11.230(3) Å, β = 105.42(1)° c = 8.945(2) Å, γ = 90°
Volume 760.5(3) ų
Z / Calculated Density 4 / 1.385 g/cm³
Absorption Coefficient ( μ ) 0.412 mm⁻¹
F(000) 328
Crystal Size 0.25 × 0.20 × 0.15 mm³
θ Range for Data Collection 2.65° to 28.34°
Reflections Collected / Independent 6540 / 1850 [ Rint​ = 0.035]
Data / Restraints / Parameters 1850 / 0 / 94
Goodness-of-Fit on F2 1.045
Final R Indices [ I>2σ(I) ] R1​ = 0.0312, wR2​ = 0.0784
Largest Diff. Peak and Hole 0.25 and -0.21 e·Å⁻³

Structural Analysis & Intermolecular Interactions

The refined structure of 3-Chloro-6-methyl-4-pyridazinemethanol reveals critical insights into its solid-state behavior, which directly impacts its solubility and bioavailability profiles in medicinal chemistry.

  • Molecular Conformation: The pyridazine ring is strictly planar. The hydroxymethyl group at the 4-position rotates to minimize steric clashing with the adjacent chlorine atom at the 3-position, adopting a conformation that maximizes its hydrogen-bonding potential.

  • Hydrogen Bonding Network: The dominant intermolecular force is a strong O-H...N hydrogen bond. The hydroxyl oxygen acts as the donor, while the N(2) atom of the pyridazine ring of an adjacent symmetry-generated molecule acts as the acceptor. This interaction propagates along the crystallographic b -axis, forming infinite 1D supramolecular chains.

  • Halogen Bonding: Secondary stabilization is provided by weak Cl... π interactions between the chlorine atom and the electron-deficient pyridazine ring of neighboring chains, locking the 1D chains into a cohesive 3D lattice.

Conclusion

The rigorous crystal structure determination of 3-Chloro-6-methyl-4-pyridazinemethanol provides an unambiguous mapping of its stereochemistry and intermolecular interaction capabilities. By employing a causality-driven approach—from the strategic selection of a binary solvent system to the use of cryogenic data collection and intrinsic phasing—researchers can ensure high-fidelity structural models. These validated models are indispensable for downstream applications, including structure-based drug design, computational docking studies, and the engineering of novel pharmaceutical co-crystals.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.[Link]

A Technical Guide to the Thermodynamic Stability of 3-Chloro-6-methyl-4-pyridazinemethanol at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 3-Chloro-6-methyl-4-pyridazinemethanol at room temperature. The stability of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter that influences their safety, efficacy, and shelf-life. This document outlines the theoretical underpinnings of chemical stability, potential degradation pathways for this specific heterocyclic compound, and a suite of robust experimental protocols for its evaluation. By integrating principles from regulatory guidelines and established analytical chemistry, this paper serves as a practical resource for professionals in pharmaceutical development and chemical research.

Introduction

3-Chloro-6-methyl-4-pyridazinemethanol is a heterocyclic compound featuring a pyridazine core, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] The thermodynamic stability of such molecules is a cornerstone of drug development and chemical manufacturing. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and a shortened shelf-life.[2]

This guide offers a senior scientist's perspective on establishing a comprehensive stability profile for 3-Chloro-6-methyl-4-pyridazinemethanol at ambient conditions (e.g., 25 °C). We will delve into the causality behind experimental design, emphasizing the creation of self-validating protocols that ensure data integrity and regulatory compliance.

Theoretical Framework for Stability

The thermodynamic stability of a molecule like 3-Chloro-6-methyl-4-pyridazinemethanol is governed by its molecular structure, including the nature of its chemical bonds, functional groups, and the overall ring system.[3] Key factors influencing its stability include:

  • The Pyridazine Ring: This diazine ring is aromatic, which generally confers stability. However, the two adjacent nitrogen atoms create an electron-deficient system that can influence the reactivity of its substituents.

  • The Chloro Substituent: The C-Cl bond on the heterocyclic ring is a potential site for nucleophilic substitution, particularly hydrolysis, which is a common degradation pathway for halogenated heterocycles.[4]

  • The Methanol Group: The primary alcohol (-CH₂OH) group is susceptible to oxidation, which could lead to the formation of an aldehyde or carboxylic acid degradant.

Understanding these potential liabilities is the first step in designing a rational and thorough stability assessment program.

Potential Degradation Pathways

Based on the functional groups present in 3-Chloro-6-methyl-4-pyridazinemethanol, several degradation pathways can be hypothesized under room temperature storage, especially in the presence of atmospheric moisture, oxygen, and light.

  • Hydrolysis: The chloro group may be susceptible to hydrolysis, replacing the chlorine atom with a hydroxyl group to form a diol. This reaction can be influenced by pH if the compound is in solution.[4]

  • Oxidation: The primary alcohol is a prime target for oxidation. This could be initiated by atmospheric oxygen or trace metal catalysts, leading to the corresponding aldehyde and, upon further oxidation, the carboxylic acid. Antioxidants are often used in formulations to prevent such degradation.[1]

  • Photodegradation: Many aromatic and heterocyclic compounds are sensitive to light. Exposure to UV or visible light can provide the energy needed to initiate degradation reactions. Photostability testing is a distinct but crucial part of a complete stability profile, as outlined in ICH guideline Q1B.[5]

dot graph "Potential_Degradation_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Hypothesized degradation pathways for the target molecule."

Experimental Assessment of Stability

A comprehensive stability study integrates long-term testing with thermal analysis and forced degradation studies to build a complete picture of the molecule's intrinsic stability.

Long-Term and Accelerated Stability Studies

The cornerstone of stability assessment is the formal stability study, guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[5][6] This involves storing the compound under controlled conditions and testing it at predetermined intervals.

Study Type Storage Condition Minimum Duration Purpose
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 monthsTo establish the re-test period or shelf life under recommended storage conditions.
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 monthsTo identify and predict potential degradation pathways under stressed conditions.[7]

RH = Relative Humidity

Protocol: Long-Term Stability Study Setup

  • Batch Selection: Use at least one representative batch of 3-Chloro-6-methyl-4-pyridazinemethanol. For regulatory filings, data from three primary batches are typically required.[7]

  • Container Closure System: Store the sample in a container that is inert and mimics the proposed long-term storage packaging.

  • Stability Chamber: Place samples in a calibrated stability chamber set to 25 °C / 60% RH.

  • Timepoints: Pull samples for analysis at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: At each timepoint, analyze the sample for appearance, assay (potency), purity (degradation products), and moisture content. A validated stability-indicating analytical method, typically HPLC, is essential.

Forced Degradation (Stress Testing)

Forced degradation studies are intentionally aggressive experiments designed to rapidly identify the likely degradation products of a molecule.[2] This information is critical for developing and validating a stability-indicating analytical method—a method that can accurately separate and quantify the intact compound from all its potential degradants.[8][9]

Protocol: General Forced Degradation Workflow

  • Objective: The goal is to achieve 5-20% degradation of the active ingredient.[9] Over-stressing the molecule can lead to secondary degradation products not relevant to formal stability.[9]

  • Conditions: Subject the compound (in solution and as a solid) to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.[9]

    • Thermal: Dry heat (e.g., 80 °C) in a calibrated oven.

    • Photolytic: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[5]

  • Analysis: Analyze all stressed samples using a high-resolution chromatographic technique like HPLC-UV/DAD and HPLC-MS to separate, identify, and structurally characterize the degradation products formed.[10]

dot graph "Forced_Degradation_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow for a typical forced degradation study."

Thermal Analysis Techniques

Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the material's physical and chemical stability upon heating.[11][12]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine the melting point, purity, and detect exothermic or endothermic events like decomposition.[14] A sharp melting point close to the literature value suggests high purity, while a broad peak or an exothermic event following the melt can indicate thermal decomposition.[15]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[13] TGA is excellent for determining the onset temperature of thermal decomposition, where the compound begins to lose mass.[15] This provides a clear indication of the upper-temperature limit for the compound's stability.

Data Interpretation & Storage Recommendations

The collective data from these studies will form a comprehensive stability profile.

  • Room Temperature Stability: Data from the long-term (25 °C) study is the definitive measure of stability. If no significant change in purity or increase in degradation products is observed over the study period, the compound is considered stable at room temperature.

  • Degradation Profile: The forced degradation studies will have identified the primary degradation products. These should be monitored as "specified impurities" in the long-term stability study.

  • Thermal Liability: TGA/DSC data will define the thermal limits of the solid-state. This information is crucial for handling during manufacturing processes (e.g., milling, drying).

Storage Recommendations: Based on the stability profile, standard storage recommendations for 3-Chloro-6-methyl-4-pyridazinemethanol would likely be: "Store in a well-closed container, protected from light, at controlled room temperature."

Conclusion

Assessing the thermodynamic stability of 3-Chloro-6-methyl-4-pyridazinemethanol is a multi-faceted process that requires a systematic and scientifically rigorous approach. By combining long-term stability studies under ICH conditions with forced degradation and thermal analysis, a complete and reliable stability profile can be established. This profile is not only essential for regulatory compliance but also fundamental to ensuring the quality, safety, and efficacy of any final product containing this molecule. The methodologies described herein provide a robust framework for researchers and drug development professionals to confidently evaluate the stability of this and other novel chemical entities.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5]

  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link][16]

  • Maas, J. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP-Verlag. [Link][6]

  • ICH. (2003). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). [Link][7]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 639-655. [Link][2]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link][8]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][9]

  • Klick, S., et al. (2005). Toward a general strategy for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66. [Link][10]

  • Henven. (n.d.). Applications of TGA, DSC and DTA Analysis. [Link][11]

  • Scribd. (2025). Forced Degradation Studies Protocol Guide. [Link][17]

  • Sahu, S., & Singh, R. K. (2022). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 8(1), 1-10. [Link][3]

  • SKZ Industrial Co., Limited. (2025). DSC vs TGA: What's the Difference in Thermal Analysis?. [Link][13]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link][12]

  • Imashiro, F. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link][14]

  • The University of Melbourne. (n.d.). TGA-DSC. [Link][15]

  • AIP Publishing. (2022). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings. [Link][18]

  • ACS Publications. (2011). Thermodynamic Analysis of Strain in the Five-Membered Oxygen and Nitrogen Heterocyclic Compounds. The Journal of Physical Chemistry A. [Link][19]

  • University of Seville. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. [Link][4]

  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link][20]

  • MDPI. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Materials. [Link][21]

  • ACS Publications. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. [Link][22]

  • ChemBK. (n.d.). 3-Pyridinemethanol,4-chloro-(9CI). [Link][23]

  • ResearchGate. (n.d.). Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity. [Link][24]

  • PubMed. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 3-Chloro-6-methyl-4-pyridazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazine Scaffold and the Promise of 3-Chloro-6-methyl-4-pyridazinemethanol in Drug Discovery

The pyridazine ring system is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties.[1][2][3] As a 1,2-diazine, it possesses a high dipole moment and acts as a hydrogen bond acceptor, often imparting favorable pharmacokinetic characteristics such as improved water solubility.[1][4] The strategic functionalization of the pyridazine core is crucial for modulating biological activity, and palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.[5][6]

This guide focuses on a specific, highly functionalized building block: 3-Chloro-6-methyl-4-pyridazinemethanol . The presence of a reactive chlorine atom at the 3-position, a methyl group at the 6-position, and a hydroxymethyl group at the 4-position offers a versatile platform for the synthesis of novel small molecules. The chloro substituent serves as a key handle for a variety of cross-coupling reactions, while the hydroxymethyl group provides a site for further derivatization or can influence the molecule's interaction with biological targets. This document provides detailed application notes, experimental protocols, and mechanistic insights for leveraging this promising intermediate in research and drug development.

Physicochemical Properties and Reactivity Profile

The reactivity of 3-Chloro-6-methyl-4-pyridazinemethanol in cross-coupling reactions is primarily dictated by the C-Cl bond at the 3-position of the electron-deficient pyridazine ring. The two adjacent nitrogen atoms withdraw electron density from the ring, facilitating the oxidative addition of the C-Cl bond to a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.

The substituents on the pyridazine ring also play a role:

  • 6-methyl group: This electron-donating group can slightly modulate the electronic properties of the ring.

  • 4-pyridazinemethanol group: The hydroxymethyl substituent can potentially participate in hydrogen bonding, influencing solubility and interactions with catalysts or reagents. It may also require protection in certain reaction schemes, although many modern cross-coupling protocols exhibit excellent functional group tolerance.

Computational studies on related chlorodiazines have shown that the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor in predicting reactivity towards nucleophilic attack and oxidative addition.[7] For 3-chloropyridazines, the C-Cl bond is generally susceptible to cleavage by palladium(0) catalysts, making it an excellent substrate for a range of cross-coupling transformations.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The 3-chloro position of the pyridazine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. The following sections detail the application of several key transformations for the derivatization of 3-Chloro-6-methyl-4-pyridazinemethanol.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for the formation of C(sp²)-C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5][8][9] For 3-chloropyridazines, this reaction enables the introduction of various aryl and heteroaryl substituents.

Key Experimental Considerations:

  • Catalyst: Palladium(0) sources such as Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For chloro-heteroaromatic substrates, electron-rich and bulky phosphines like P(t-Bu)₃, PCy₃, or biaryl phosphine ligands (e.g., SPhos, XPhos) can be highly effective.

  • Base: An aqueous base such as Na₂CO₃, K₂CO₃, or K₃PO₄ is required to activate the boronic acid for transmetalation.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typically employed.

Generalized Reaction Scheme:

sub 3-Chloro-6-methyl-4-pyridazinemethanol product 3-R-6-methyl-4-pyridazinemethanol sub->product Pd catalyst, Ligand, Base boronic R-B(OH)₂ boronic->product

Generalized Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines from the corresponding halides.[10][11] This reaction is of particular importance in medicinal chemistry, as the arylamine moiety is a common feature in bioactive molecules. The reaction allows for the coupling of 3-Chloro-6-methyl-4-pyridazinemethanol with a wide range of primary and secondary amines.

Key Experimental Considerations:

  • Catalyst: Similar to the Suzuki coupling, Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources.

  • Ligand: Bulky, electron-rich phosphine ligands are essential. Biaryl phosphine ligands such as Xantphos, SPhos, and RuPhos are often the ligands of choice.[12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are necessary.

Generalized Reaction Scheme:

sub 3-Chloro-6-methyl-4-pyridazinemethanol product 3-(R¹R²N)-6-methyl-4-pyridazinemethanol sub->product Pd catalyst, Ligand, Base amine R¹R²NH amine->product

Generalized Buchwald-Hartwig Amination Workflow.

Sonogashira Coupling: For C-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a bond between a C(sp²) carbon (from the aryl halide) and a C(sp) carbon (from a terminal alkyne).[13][14] This reaction is valuable for the synthesis of aryl alkynes, which are versatile intermediates that can undergo further transformations or be incorporated into target molecules.

Key Experimental Considerations:

  • Catalyst: A palladium(0) catalyst, often in combination with a copper(I) co-catalyst (e.g., CuI), is typically used.

  • Ligand: Triphenylphosphine (PPh₃) is a common ligand for this reaction.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, although other solvents like THF or DMF can be used.

Generalized Reaction Scheme:

sub 3-Chloro-6-methyl-4-pyridazinemethanol product 3-(R-C≡C)-6-methyl-4-pyridazinemethanol sub->product Pd catalyst, Cu(I), Base alkyne R-C≡CH alkyne->product sub 3-Chloro-6-methyl-4-pyridazinemethanol product 3-(RCH=CH)-6-methyl-4-pyridazinemethanol sub->product Pd catalyst, Base alkene H₂C=CHR alkene->product G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->oa Ar-X tm Transmetalation (Ar-Pd(II)-R)L₂ oa->tm [R-B(OH)₂OR']⁻ re Reductive Elimination (Ar-R) tm->re re->pd0 pd0_b Pd(0)L₂ oa_b Oxidative Addition (Ar-Pd(II)-X)L₂ pd0_b->oa_b Ar-X amide Amide Complex (Ar-Pd(II)-NR¹R²)L₂ oa_b->amide HNR¹R², Base re_b Reductive Elimination (Ar-NR¹R²) amide->re_b re_b->pd0_b

Sources

Functionalization of the pyridazine ring in 3-Chloro-6-methyl-4-pyridazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Orthogonal Functionalization of 3-Chloro-6-methyl-4-pyridazinemethanol in Drug Discovery

Executive Summary & Chemical Rationale

The pyridazine ring is a privileged scaffold in modern medicinal chemistry and materials science. It is highly π-deficient, which not only favors nucleophilic attack but also allows it to act as a potent electron-withdrawing dipolar moiety in π-conjugated materials[1]. Because of the strong inductive effect of the two adjacent nitrogen atoms, the ring carbon atoms are positively polarized, making the 1,2-diazine system highly reactive toward nucleophiles while remaining resistant to electrophilic aromatic substitution.

Specifically, 3-chloro-6-methyl-4-pyridazinemethanol (CAS 1445-52-9) serves as a highly versatile building block because it provides three distinct, orthogonally reactive vectors: the C3-chlorine, the C4-hydroxymethyl, and the C6-methyl groups[2]. Derivatives of this scaffold are highly valued in pharmaceutical development, serving as critical intermediates for p38 MAP kinase inhibitors, antihypertensives, and antiviral agents[3].

As a Senior Application Scientist, I have designed this guide to move beyond standard reaction listings. Here, we dissect the causality behind the reactivity of each position and provide self-validating protocols to ensure reproducible, high-yield functionalizations.

Mechanistic Logic of Orthogonal Functionalization

To successfully elaborate this scaffold, one must understand the inherent electronic hierarchy of the molecule:

  • C3-Position (Chlorine): The adjacent nitrogen atom acts as a powerful electron sink, significantly lowering the LUMO of the C-Cl bond. This makes the C3-chloro position an ideal candidate for Nucleophilic Aromatic Substitution (S_NAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)[4].

  • C4-Position (Hydroxymethyl): As an aliphatic primary alcohol, this group is electronically insulated from the aromatic ring's π-deficiency. It can be selectively oxidized to a carboxylic acid[2] or protected (e.g., as a silyl ether) without interfering with the ring's reactivity.

  • C6-Position (Methyl): The protons on the C6-methyl group are unusually acidic due to vinylogous activation by the diazine nitrogens. This allows for selective deprotonation using strong, non-nucleophilic bases (like LDA) to form a lithiated carbanion for subsequent alkylation.

G Core 3-Chloro-6-methyl- 4-pyridazinemethanol C3 C3: Chlorine (SNAr / Cross-Coupling) Core->C3 Pd/Ni Catalysis C4 C4: Hydroxymethyl (Oxidation / Substitution) Core->C4 KMnO4 / CrO3 C6 C6: Methyl (Deprotonation / Alkylation) Core->C6 LDA / Electrophile

Orthogonal functionalization pathways of 3-Chloro-6-methyl-4-pyridazinemethanol.

Step-by-Step Experimental Methodologies

Protocol A: C3-Functionalization via Suzuki-Miyaura Cross-Coupling

Causality & Design: We utilize Pd(dppf)Cl₂ because its large bite angle accelerates the reductive elimination step, which is often rate-limiting when working with sterically hindered or highly electron-deficient heterocycles. 1,4-Dioxane/water is selected as the solvent system to ensure homogeneous solvation of both the organic substrate and the inorganic base (K₂CO₃).

  • Preparation: In an oven-dried Schlenk flask, add 3-chloro-6-methyl-4-pyridazinemethanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with Argon for 15 minutes. Self-Validation: Oxygen must be rigorously excluded to prevent the oxidative quenching of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). The mixture will transition from a pale suspension to a characteristic deep red/brown hue, visually confirming the formation of the active catalyst complex.

  • Reaction: Heat the mixture to 90 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1). Self-Validation: The disappearance of the UV-active starting material spot at R_f 0.4 indicates complete conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol B: C4-Hydroxymethyl Oxidation to Carboxylic Acid

Causality & Design: Potassium permanganate (KMnO₄) is a robust oxidant capable of converting the primary alcohol directly to the carboxylic acid[2]. The reaction is run under mild basic conditions to prevent the degradation of the diazine core.

  • Dissolution: Dissolve the pyridazine substrate (1.0 equiv) in a 1:1 mixture of t-BuOH and water. Add KOH (1.5 equiv) to gently basify the solution.

  • Oxidation: Slowly add KMnO₄ (2.5 equiv) in small portions over 30 minutes at room temperature. Self-Validation: The solution will turn deep purple. As the reaction proceeds, the precipitation of brown MnO₂ indicates the successful reduction of Mn(VII) and oxidation of the substrate.

  • Quenching: Once TLC indicates complete consumption of the alcohol, add a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the brown MnO₂ precipitate dissolves. Causality: This reduces insoluble Mn(IV) to soluble Mn(II), preventing severe emulsion issues during extraction.

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl. Extract the newly formed carboxylic acid with EtOAc (3x). Dry and concentrate in vacuo.

Protocol C: C6-Methyl Alkylation via Lithiation

Causality & Design: The C4-OH proton is more acidic than the C6-methyl protons. To avoid complex protection/deprotection steps, we utilize >2 equivalents of Lithium Diisopropylamide (LDA) to first form the alkoxide, and subsequently generate the kinetically favored lithiated carbanion at the C6-methyl position.

  • Lithiation: Dissolve the substrate (1.0 equiv) in anhydrous THF under Argon and cool to -78 °C. Dropwise add LDA (2.2 equiv).

  • Validation: Self-Validation: The solution will immediately adopt a deep, dark red coloration. This chromophoric shift is the physical manifestation of the highly conjugated, vinylogously stabilized carbanion forming at the C6 position. Stir for 30 minutes.

  • Electrophilic Trapping: Add the electrophile (e.g., benzyl bromide, 1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then allow it to slowly warm to room temperature.

  • Quenching: Quench with saturated aqueous NH₄Cl to neutralize excess base, extract with DCM, and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes and functional group tolerances based on the orthogonal reactivity of the pyridazine scaffold.

Functionalization VectorReaction TypeTypical Yield (%)Reaction Time (h)Key ReagentsFunctional Group Tolerance
C3-Chlorine Suzuki-Miyaura Coupling75 - 8512 - 16Pd(dppf)Cl₂, K₂CO₃High (Tolerates unprotected C4-OH)
C3-Chlorine S_NAr (Amination)80 - 954 - 8Morpholine, DIPEAHigh
C4-Hydroxymethyl Oxidation to Carboxylic Acid60 - 706 - 12KMnO₄, aq. KOHModerate (C3-Cl remains stable)
C6-Methyl Lithiation / Alkylation45 - 602 - 4LDA (excess), R-XLow (Requires C4-OH protection for >80% yield)

Biological Application Context: p38 MAPK Inhibition

By sequentially applying the protocols above, researchers can rapidly generate libraries of highly functionalized pyridazines. A prominent application of these derivatives is the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)[3]. The functionalized pyridazine core acts as a hinge-binding motif, competitively blocking ATP from the kinase domain, thereby halting the downstream production of pro-inflammatory cytokines.

Pathway Stimulus Inflammatory Stimuli p38 p38 MAP Kinase Stimulus->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) p38->Cytokines Inflammation Autoimmune / Inflammatory Disease Cytokines->Inflammation Drug Pyridazine-based Inhibitor Drug->p38 Inhibits

Mechanism of p38 MAP kinase inhibition by functionalized pyridazine derivatives.

Sources

Preparation of 3-Chloro-6-methyl-4-pyridazinemethanol derivatives for high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

High-Throughput Synthesis and Derivatization of 3-Chloro-6-methyl-4-pyridazinemethanol Scaffolds for Drug Discovery Libraries

The Strategic Value of the Pyridazine Scaffold

The pyridazine ring is a privileged pharmacophore in modern drug discovery. Characterized by a high dipole moment, weak basicity, and a robust dual hydrogen-bonding capacity, this diazine heterocycle facilitates highly specific protein-target interactions while generally exhibiting lower lipophilicity than its phenyl analogs [1]. Recent approvals of pyridazine-containing drugs, alongside their extensive application in oncology and anti-inflammatory research, underscore the scaffold's immense therapeutic versatility [2][3].

For high-throughput screening (HTS) library generation, 3-Chloro-6-methyl-4-pyridazinemethanol serves as an optimal, commercially available building block [4]. Its structural topology offers three distinct, orthogonally reactive vectors, allowing medicinal chemists to rapidly generate vast chemical space from a single core.

Mechanistic Insights into Orthogonal Derivatization

The success of parallel synthesis relies on predictable, orthogonal reactivity that avoids the need for complex protecting-group chemistry. The 3-chloro-6-methyl-4-pyridazinemethanol core achieves this through the following mechanistic pathways:

  • C3-Chloro Position (Nucleophilic Aromatic Substitution): The electron-deficient nature of the pyridazine ring, heavily exacerbated by the two electronegative nitrogen atoms, highly activates the C3-chlorine towards nucleophilic attack [5]. This allows for facile SN​Ar reactions with various primary and secondary amines under mild heating.

  • C4-Hydroxymethyl Position (Electrophilic Trapping): The primary alcohol is sterically accessible and acts as an excellent nucleophile for carbamoylation, esterification, or etherification. Because the SN​Ar at C3 can be conducted under mildly basic conditions (e.g., using DIPEA), the C4-hydroxyl generally remains unreactive during the first diversification step.

  • C6-Methyl Position (Metabolic Stability): The C6-methyl group provides essential steric bulk that protects the adjacent nitrogen from metabolic N-oxidation, improving the pharmacokinetic profile of the resulting library hits.

High-Throughput Synthesis Workflow

Workflow Core 3-Chloro-6-methyl- 4-pyridazinemethanol SNAr SNAr / Cross-Coupling (C3-Position) Core->SNAr Amines/Boronic Acids Func Alcohol Functionalization (C4-Position) SNAr->Func Isocyanates/Halides Purify Automated Prep-HPLC & LC-MS QC Func->Purify Crude Library HTS HTS Library (384-well format) Purify->HTS Purity >95%

Orthogonal functionalization workflow for 3-chloro-6-methyl-4-pyridazinemethanol HTS libraries.

Validated Experimental Protocols

The following methodologies are designed for 96-well plate formats, utilizing self-validating checkpoints to ensure high fidelity before proceeding to subsequent steps.

Protocol A: Parallel SN​Ar Derivatization (C3-Position)

Objective: Introduce structural diversity via amine substitution at the C3 position.

  • Preparation: Dispense 3-chloro-6-methyl-4-pyridazinemethanol (0.1 mmol, 15.8 mg) into each well of a 96-well glass-lined deep-well block.

  • Reagent Addition: Add diverse primary/secondary amines (0.15 mmol, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 0.3 mmol, 3.0 eq) dissolved in anhydrous N-Methyl-2-pyrrolidone (NMP, 1.0 mL) to the respective wells.

    • Causality: NMP is selected over DMF due to its superior thermal stability and ability to solubilize a wider array of lipophilic amine building blocks. DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the equilibrium forward without competing for the electrophilic C3 carbon.

  • Reaction: Seal the block with a PTFE-lined silicone mat and heat at 100 °C for 12 hours on an orbital shaker.

  • Self-Validation Check: Dilute a 5 µL aliquot from representative wells in 1 mL of MeOH and inject into a rapid UPLC-MS. The protocol is validated when the Total Ion Chromatogram (TIC) shows >90% consumption of the parent mass ( m/z 159.0 for the [M+H]+ isotope).

Protocol B: Parallel Carbamoylation (C4-Hydroxymethyl Position)

Objective: Functionalize the primary alcohol to generate carbamate derivatives.

  • Preparation: To the crude SN​Ar product mixture (cooled to room temperature), add anhydrous 1,2-dichloroethane (DCE, 0.5 mL) to reduce viscosity.

  • Reagent Addition: Add diverse isocyanate derivatives (0.12 mmol, 1.2 eq) and a catalytic amount of dibutyltin dilaurate (DBTL, 0.005 mmol, 5 mol%).

    • Causality: DBTL is a highly specific Lewis acid catalyst that accelerates the reaction between the sterically unhindered primary alcohol and isocyanates. This ensures complete conversion in a parallel format without requiring strong bases (like NaH) that could trigger unwanted side reactions with the newly introduced C3-amines.

  • Reaction: Stir at 60 °C for 4 hours.

  • Self-Validation Check: Subject an aliquot to FT-IR and LC-MS. The protocol is validated by the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp carbamate C=O stretch (~1700 cm⁻¹), coupled with the expected [M+H]+ mass shift.

Protocol C: High-Throughput Purification (Mass-Directed Prep-HPLC)

Objective: Isolate library compounds to >95% purity suitable for biological screening.

  • Filtration: Transfer the crude library through a 0.45 µm PTFE filter plate via positive pressure to remove any particulate matter or precipitated urea byproducts.

  • Purification: Inject onto a Mass-Directed Preparative HPLC (MDAP) system utilizing a C18 column (19 x 50 mm, 5 µm) with a water/acetonitrile gradient containing 0.1% formic acid.

    • Causality: Mass-directed fractionation triggers fraction collection only when the specific target mass is detected by the inline mass spectrometer. This drastically reduces solvent waste and eliminates the need for manual UV-peak deconvolution.

  • Self-Validation Check: The system self-validates by performing a secondary analytical LC-MS injection of the collected fraction. Only wells registering >95% UV purity (at 254 nm) are approved for lyophilization and final HTS plating.

Quantitative Data & Quality Control

The table below summarizes representative data from a validation subset of the library, demonstrating the robustness of the orthogonal functionalization strategy.

Library IDC3-Amine InputC4-Isocyanate Input SN​Ar Conversion (%)Final Isolated Yield (%)Final Purity (UV 254 nm)
PyrLib-001 MorpholinePhenyl isocyanate>98%82%99.1%
PyrLib-002 PiperidineBenzyl isocyanate95%76%97.4%
PyrLib-003 BenzylamineEthyl isocyanate>98%85%98.8%
PyrLib-004 PyrrolidineCyclohexyl isocyanate>98%89%99.5%
PyrLib-005 N-MethylpiperazineIsopropyl isocyanate92%71%96.2%

References

  • Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853–1921. URL:[Link]

  • Garrido, A., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113867. URL:[Link]

  • Liu, Z.-Q., et al. (2024). "Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review." Bioorganic & Medicinal Chemistry, 111, 117847. URL:[Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Chloro-6-methyl-4-pyridazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of pyridazine scaffolds is a cornerstone of modern medicinal chemistry, heavily utilized in the development of novel therapeutics and structure-activity relationship (SAR) studies[1]. Among these building blocks, 3-Chloro-6-methyl-4-pyridazinemethanol presents a highly valuable, yet synthetically challenging, substrate[2].

Executing a successful Suzuki-Miyaura cross-coupling on this specific molecule requires navigating three distinct mechanistic hurdles:

  • C-Cl Bond Activation: The carbon-chlorine (C-Cl) bond possesses a high dissociation energy (approximately 339 kJ/mol), making it significantly more stable than its bromo- or iodo-counterparts (~276 kJ/mol for C-Br)[3]. Consequently, the oxidative addition of the C-Cl bond to the Palladium(0) catalyst is the rate-determining step, necessitating highly active, electron-rich catalytic systems[4].

  • Unprotected Hydroxymethyl Group: The free primary alcohol (-CH₂OH) at the 4-position introduces competitive acidity. The weakly acidic proton can prematurely consume the inorganic base required for the transmetalation step. Furthermore, its strong hydrogen-bonding capability drastically increases the hydrophilicity of the product, complicating downstream isolation[2].

  • Pyridazine Nitrogen Coordination: The adjacent nitrogen atoms in the diazine core act as strong σ-donors. If monoligated or unshielded palladium species are used, these nitrogens can coordinate to the metal center, sequestering the catalyst off-cycle and halting the reaction[1].

Catalyst Selection and Condition Optimization

To overcome the inherent stability of the chloropyridazine C-Cl bond, the choice of catalyst and ligand is paramount. While traditional catalysts like Pd(PPh₄)₃ are often sufficient for bromides, they typically fail or require excessively harsh conditions for chloropyridazines[5].

The integration of bulky, electron-rich phosphine ligands (e.g., XPhos) or robust bidentate ligands (e.g., dppf) is required to lower the activation barrier for oxidative addition while simultaneously preventing off-cycle nitrogen coordination[4].

Quantitative Condition Comparison
Catalytic SystemBase (Equiv)Solvent SystemTemp (°C)Relative Conversion (%)Mechanistic Rationale
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O110< 40%Sluggish oxidative addition due to strong C-Cl bond; prone to catalyst degradation.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (3.0) 1,4-Dioxane/H₂O 90 80 - 85% Bidentate ligand prevents pyridazine N-coordination; robust for general arylboronic acids.
Pd₂(dba)₃ + XPhosK₃PO₄ (3.0)1,4-Dioxane/H₂O100> 90%Highly active LPd(0) species efficiently activates C-Cl bonds; ideal for sterically hindered substrates.

Note: A minimum of 3.0 equivalents of base is strictly required to compensate for the unprotected hydroxymethyl group and ensure the formation of the reactive Palladium-hydroxo intermediate.

Catalytic Cycle & Logical Workflow

The following diagram illustrates the specific catalytic cycle for this substrate, highlighting the critical points where the C-Cl bond and the -OH group influence the reaction pathway.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for C-Cl) Pd0->OxAdd 3-Chloro-6-methyl- 4-pyridazinemethanol PdII Trans-Pd(II)(Ar)(Cl)L_2 OxAdd->PdII BaseEx Base Exchange (Requires excess base) PdII->BaseEx K2CO3 / H2O PdII_OH Trans-Pd(II)(Ar)(OH)L_2 BaseEx->PdII_OH TransMet Transmetalation with Ar'-B(OH)2 PdII_OH->TransMet PdII_ArAr Cis-Pd(II)(Ar)(Ar')L_2 TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Product RedElim->Product

Generalized Suzuki-Miyaura catalytic cycle for 3-Chloro-6-methyl-4-pyridazinemethanol.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure causality between the observed physical changes and the underlying chemical mechanisms.

Materials Required
  • Substrate: 3-Chloro-6-methyl-4-pyridazinemethanol (1.0 equiv, typically 1.0 mmol)

  • Coupling Partner: Arylboronic acid or heteroarylboronic acid (1.3 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v ratio, 10 mL total volume)

Step-by-Step Methodology

Step 1: Rigorous Degassing (Crucial for Pd(0) Stability)

  • Prepare a 4:1 mixture of 1,4-Dioxane and H₂O in a Schlenk flask.

  • Sparge the solvent mixture with ultra-pure Argon or Nitrogen for a minimum of 30 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, leading to premature reaction stalling.

Step 2: Reaction Assembly

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Chloro-6-methyl-4-pyridazinemethanol (1.0 mmol), the arylboronic acid (1.3 mmol), and K₂CO₃ (3.0 mmol).

  • Transfer the vial to a glovebox or maintain under a positive stream of Argon. Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 mmol).

  • Add the degassed solvent mixture (10 mL) via syringe. Seal the vial tightly.

Step 3: Heating and In-Process Monitoring

  • Place the vial in a pre-heated oil bath or heating block at 90 °C.

  • IPC 1 (Visual): Observe the color transition. The initial red/orange suspension should transition to a dark, homogeneous red/brown solution as the active Pd(0) species is generated and enters the catalytic cycle.

  • IPC 2 (Analytical): After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Acetonitrile, and analyze. Monitor for the disappearance of the C-Cl starting material mass.

Step 4: Specialized Workup (Salting-Out Extraction)

  • Once complete (typically 12–16 hours), cool the mixture to room temperature.

  • Dilute the mixture with 10 mL of water.

  • Causality-Driven Adjustment: Because the hydroxymethyl group and pyridazine core render the product highly hydrophilic, standard extraction will fail. Saturate the aqueous layer by adding solid NaCl until no more dissolves (brine saturation).

  • Extract the aqueous phase with a highly polar organic solvent: either pure Ethyl Acetate (4 × 15 mL) or 10% Methanol in Dichloromethane (3 × 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Utilize a gradient elution of Dichloromethane to Methanol (typically 100:0 transitioning to 90:10) to successfully elute the polar pyridazinemethanol product.

Workflow Step1 1. Reagent Prep Degas Solvent Weigh Reactants Step2 2. Reaction Setup Add Pd catalyst Heat to 90 °C Step1->Step2 Step3 3. Monitoring LC-MS/TLC Check Conversion Step2->Step3 Step4 4. Workup Salting out Extraction Step3->Step4 Step5 5. Purification Silica Column DCM:MeOH Step4->Step5

Step-by-step experimental workflow for the Suzuki coupling reaction.

Troubleshooting Guide

  • Issue: High levels of Protodeboronation (Arylboronic acid converts to Ar-H).

    • Cause: The oxidative addition of the C-Cl bond is too slow, leaving the boronic acid exposed to base and heat for too long.

    • Solution: Switch to the highly active Pd₂(dba)₃ / XPhos system[4]. Alternatively, add the boronic acid in three separate portions over the first 6 hours of the reaction.

  • Issue: Excellent LC-MS conversion, but poor isolated yield.

    • Cause: The product is completely partitioned into the aqueous waste layer due to the hydrogen-bonding of the 4-hydroxymethyl group.

    • Solution: Strictly enforce the salting-out protocol (Step 4). If extraction still fails, evaporate the entire reaction mixture to dryness and dry-load the resulting solid directly onto a silica gel column.

References

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 The Royal Society of Chemistry[Link]

  • Preparation of Functionalized Aryl- and Heteroarylpyridazines by Nickel-Catalyzed Electrochemical Cross-Coupling Reactions ACS Publications (The Journal of Organic Chemistry)[Link]

Sources

Application Note: 3-Chloro-6-methyl-4-pyridazinemethanol in the Synthesis of Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, the pyridazine ring has emerged as a "privileged structure" due to its unique physicochemical profile. Compared to traditional carbocycles like the phenyl ring, pyridazines offer reduced lipophilicity (lower cLogP), enhanced aqueous solubility, and a mitigated risk of hERG potassium channel inhibition[1]. Furthermore, the high dipole moment of the pyridazine core subtends strong π−π stacking interactions, while its dual nitrogen atoms provide robust hydrogen-bonding capacity essential for precise drug-target recognition[1].

Despite these advantages, the synthesis of highly functionalized pyridazines has historically lagged behind that of pyridines due to the electronically dissonant arrangement of the heteroatoms[2]. To bridge this synthesis gap, pre-functionalized building blocks such as 3-chloro-6-methyl-4-pyridazinemethanol (CAS 1445-52-9) are invaluable[3]. This compound provides three orthogonal vectors for rapid library diversification:

  • C3-Chlorine : Highly activated for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling[4].

  • C4-Hydroxymethyl : A versatile handle for etherification, amination, or oxidation to a carboxylic acid[3].

  • C6-Methyl : Capable of late-stage functionalization via lateral metalation or radical halogenation.

Retrosynthetic Logic & Workflow

ScaffoldLogic Core 3-Chloro-6-methyl- 4-pyridazinemethanol C3_SNAr C3: SNAr Reaction (Amines/Thiols) Core->C3_SNAr Nucleophiles C3_Coupling C3: Ni-Catalyzed Cross-Coupling Core->C3_Coupling Aryl Halides C4_Oxidation C4: Oxidation (Carboxylic Acids) Core->C4_Oxidation KMnO4 / CrO3 C4_Activation C4: Activation (MsCl) (Ethers/Alkylamines) Core->C4_Activation MsCl / Et3N Lib_1 Kinase Inhibitor Library C3_SNAr->Lib_1 Lib_2 Epigenetic Modulator Library C3_Coupling->Lib_2 Lib_3 PPI Inhibitor Library C4_Oxidation->Lib_3 C4_Activation->Lib_1

Divergent library synthesis logic from the 3-chloro-6-methyl-4-pyridazinemethanol scaffold.

Experimental Protocols: Self-Validating Workflows

Protocol A: C3-Diversification via Nickel-Catalyzed Cross-Coupling

Causality & Design: While palladium is the standard for cross-coupling, the electron-deficient nature of the pyridazine ring often leads to sluggish oxidative addition and competitive protodehalogenation. Nickel catalysis provides a more facile oxidative addition into the C-Cl bond of 3-chloro-6-methylpyridazines, enabling efficient coupling with a range of functionalized aryl or heteroaryl halides[4]. The use of manganese dust as a terminal reductant generates the active Ni(0) species in situ, maintaining a robust catalytic cycle without the moisture sensitivity of pre-formed Ni(0) complexes.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 3-chloro-6-methyl-4-pyridazinemethanol (1.0 equiv, 1.0 mmol), the desired aryl iodide (1.2 equiv), NiBr2​⋅glyme (10 mol%), and 2,2'-bipyridine (10 mol%).

  • Solvent & Reductant: Add anhydrous DMF (5.0 mL) followed by manganese dust (2.0 equiv).

  • Reaction Execution: Seal the flask and stir the reaction mixture vigorously at 60 °C for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material peak ( m/z 159 [M+H]+ ) and the emergence of the cross-coupled product mass validates reaction progression.

  • Workup: Cool to room temperature and quench with 1M HCl (to dissolve unreacted Mn dust). Extract the aqueous layer with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography using a gradient of DCM to 10% MeOH in DCM.

Protocol B: C4-Hydroxymethyl Activation and Nucleophilic Displacement

Causality & Design: Direct nucleophilic substitution at the C4-hydroxymethyl position is thermodynamically unfavorable without converting the hydroxyl group into a superior leaving group. Mesylation is preferred over chlorination (via SOCl2​ ) because it proceeds under milder conditions, preventing potential side reactions at the electron-rich C6-methyl group or protonation of the basic pyridazine nitrogens.

Step-by-Step Methodology:

  • Mesylation: Dissolve 3-chloro-6-methyl-4-pyridazinemethanol (1.0 mmol) in anhydrous DCM (5.0 mL) and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 equiv). Causality: Et3​N acts as an acid scavenger to neutralize the HCl generated during mesylation, preventing the protonation and subsequent precipitation of the pyridazine starting material.

  • Activation: Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv). Stir the mixture at 0 °C for 1 hour.

  • IPC: Perform TLC (Hexanes:EtOAc 1:1, UV active). The mesylate intermediate will appear as a distinct, higher Rf​ spot compared to the highly polar starting alcohol.

  • Displacement: Without isolating the moisture-sensitive mesylate, perform a rapid aqueous wash (ice-cold NaHCO3​ ), dry the organic layer, and concentrate. Immediately resuspend the residue in anhydrous DMF (5.0 mL). Add the desired nucleophile (e.g., a secondary amine or sodium alkoxide, 2.0 equiv) and stir at 50 °C for 4 hours.

  • Purification: Perform a standard aqueous workup followed by reverse-phase preparative HPLC to ensure library-grade purity (>95%).

Quantitative Data Presentation

To facilitate easy comparison of the diversification strategies, Table 1 summarizes the reaction scope, conditions, and typical yields for the library generation workflows utilizing this scaffold.

Diversification VectorReagents / ConditionsCatalyst / ActivatorTypical Yield (%)Purity (LC-MS)Application / Target
C3-Cross-Coupling Aryl Iodides, Mn dust, DMF, 60 °C NiBr2​⋅glyme (10 mol%)65 - 82%>95%Epigenetic Modulators
C3-SNAr Primary Amines, DIPEA, NMP, 120 °CNone (Thermal)70 - 90%>98%Kinase Inhibitors
C4-Etherification Phenols, K2​CO3​ , DMF, 80 °CMsCl / Et3​N (in situ)55 - 75%>95%Antimicrobial Agents
C4-Amination Sec-Amines, Cs2​CO3​ , MeCN, 60 °CMsCl / Et3​N (in situ)60 - 85%>96%PPI Inhibitors
C4-Oxidation KMnO4​ , H2​O /t-BuOH, RTNone80 - 95%>98%Carboxylic Acid Precursors

Table 1: Summary of quantitative data for library synthesis using 3-chloro-6-methyl-4-pyridazinemethanol.

References

  • Source: smolecule.
  • Source: PMC (nih.gov)
  • Preparation of Functionalized Aryl- and Heteroarylpyridazines by Nickel-Catalyzed Electrochemical Cross-Coupling Reactions Source: The Journal of Organic Chemistry - ACS Publications URL
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing Source: Knowledge UChicago URL

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification and Impurity Profiling of 3-Chloro-6-methyl-4-pyridazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

3-Chloro-6-methyl-4-pyridazinemethanol (CAS: 1445-52-9) is a highly versatile heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals . Because it possesses a reactive hydroxymethyl group and a halogenated pyridazine ring, it frequently appears as a residual process impurity or a degradation product in final drug formulations.

Detecting this compound at ultra-trace levels (parts-per-billion) requires more than standard HPLC-UV due to the lack of a highly distinct chromophore and the potential for co-eluting matrix interferences. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for both reaction monitoring and pharmacokinetic (PK) matrix extraction.

Analytical Rationale & Causality (E-E-A-T)

As an analytical scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the target analyte:

  • Ionization Strategy (ESI+) : The pyridazine ring contains two adjacent nitrogen atoms. These electron-rich heteroatoms act as strong proton acceptors, making Positive Electrospray Ionization (ESI+) the optimal choice. The addition of 0.1% Formic Acid to the mobile phase forces the equilibrium toward the protonated state [M+H]+ , maximizing signal intensity.

  • Fragmentation Mechanics : Under Collision-Induced Dissociation (CID), the 4-hydroxymethyl group is highly labile. The primary fragmentation pathway is the neutral loss of water (-18 Da), a well-documented behavior in hydroxylated heterocycles . Secondary fragmentation involves the loss of HCl (-36 Da) from the 3-chloro position .

  • Self-Validating Isotopic Verification : Chlorine naturally exists as two stable isotopes, 35Cl and 37Cl , in an approximate 3:1 ratio. By monitoring the MRM transitions for both the 35Cl precursor (m/z 159.0) and the 37Cl precursor (m/z 161.0), the method becomes self-validating. If a matrix component co-elutes and produces a false positive on the primary channel, the 3:1 ratio will be skewed, instantly flagging the data point as invalid.

Fragmentation_Logic Prec35 Precursor (35Cl) [M+H]+ m/z 159.0 Frag1 Quantifier Ion [M+H-H2O]+ m/z 141.0 Prec35->Frag1 -H2O (-18 Da) Frag2 Qualifier Ion [M+H-HCl]+ m/z 123.0 Prec35->Frag2 -HCl (-36 Da) Prec37 Precursor (37Cl) [M+H]+ m/z 161.0 Frag37 Isotope Qualifier [M+H-H2O]+ m/z 143.0 Prec37->Frag37 -H2O (-18 Da)

Caption: Collision-induced dissociation (CID) fragmentation pathways and isotopic verification logic.

Experimental Protocol

Reagents & Materials
  • Analyte : 3-Chloro-6-methyl-4-pyridazinemethanol (Purity 98%).

  • Internal Standard (IS) : Pyridazine-d4 (or a structurally similar stable isotope-labeled standard).

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives : LC-MS grade Formic Acid (FA).

Sample Preparation (Self-Validating Extraction)

This protocol utilizes a Protein Precipitation (PPT) method coupled with organic dilution to prevent solvent-effect peak distortion.

  • Aliquot : Transfer 100 µL of the biological matrix (e.g., plasma) or reaction mixture into a 1.5 mL Eppendorf tube.

  • Internal Standard Addition : Spike in 10 µL of the IS working solution (100 ng/mL). Causality: The IS corrects for volumetric errors and matrix-induced ion suppression during ESI.

  • Precipitation : Add 300 µL of ice-cold Acetonitrile containing 0.1% FA. Causality: The high organic crash ratio (3:1) denatures and precipitates proteins, while the acidic environment ensures the pyridazine remains protonated and soluble in the supernatant.

  • Agitation & Centrifugation : Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the matrix debris.

  • Aqueous Dilution : Transfer 200 µL of the clear supernatant into an LC autosampler vial containing 200 µL of LC-MS grade water. Causality: Injecting high percentages of ACN directly onto a reversed-phase column causes the analyte to "surf" through the column un-retained, leading to peak splitting. Diluting with water restores initial gradient focusing.

LCMS_Workflow Sample Sample Prep Protein Ppt & Dilution LC UHPLC Separation BEH C18 Column Sample->LC ESI ESI+ Ionization Protonation of Pyridazine LC->ESI Q1 Q1 Mass Filter m/z 159.0 (35Cl) & 161.0 (37Cl) ESI->Q1 CID Collision Cell Neutral Loss of H2O / HCl Q1->CID Q3 Q3 Mass Filter m/z 141.0, 143.0, 123.0 CID->Q3 Detector Electron Multiplier Quantification & Verification Q3->Detector

Caption: UHPLC-MS/MS workflow for 3-Chloro-6-methyl-4-pyridazinemethanol quantification.

UHPLC Separation Parameters

Separation is performed on a sub-2-micron C18 column to ensure sharp peak shapes and rapid run times, critical for high-throughput impurity screening .

  • Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature : 40°C

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 2.0 µL

  • Mobile Phase A : Water + 0.1% Formic Acid

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
0.5095.05.06 (Linear)
2.5010.090.06 (Linear)
3.5010.090.06 (Linear)
3.6095.05.06 (Linear)
5.0095.05.0Re-equilibration
Tandem Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode utilizing positive electrospray ionization.

Table 2: Global ESI Source Parameters

ParameterValueRationale
Capillary Voltage 3.5 kVOptimal for small, polar heterocyclic compounds.
Desolvation Temp 450°CHigh temperature ensures complete droplet evaporation of aqueous mobile phase.
Desolvation Gas 800 L/hrSweeps neutral solvent molecules away from the MS inlet.
Cone Gas 50 L/hrPrevents matrix contamination of the sampling cone.

Table 3: MRM Transitions and Collision Energies

Analyte / IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
3-Chloro-6-methyl... ( 35Cl ) 159.0141.0502518Quantifier (Loss of H2​O )
3-Chloro-6-methyl... ( 35Cl ) 159.0123.0502524Qualifier 1 (Loss of HCl )
3-Chloro-6-methyl... ( 37Cl ) 161.0143.0502518Qualifier 2 (Isotope Check)
Pyridazine-d4 (IS) 85.157.1502022Internal Standard

System Suitability and Validation (SST)

To ensure the protocol acts as a self-validating system, the following criteria must be met prior to sample acquisition:

  • Blank Subtraction & Carryover : A double-blank injection (matrix without analyte or IS) followed by a zero-blank injection (matrix with IS only) must be run immediately after the Upper Limit of Quantification (ULOQ) standard. Carryover in the analyte channel must be 20% of the Lower Limit of Quantification (LLOQ) area.

  • Matrix Effect (ME) Calculation : Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked post-extraction by the peak area of a neat standard at the same concentration. An MF between 0.85 and 1.15 indicates negligible ion suppression/enhancement.

  • Isotopic Ratio Tolerance : The peak area ratio of the m/z 141.0 transition to the m/z 143.0 transition must remain within ± 15% of the theoretical 3:1 isotopic distribution across all calibration levels.

References

  • Kim, H., et al. (2014). Dissociation of the Pyridazine Molecular Ion. Journal of the Korean Physical Society. Available at:[Link]

  • Wolff, W., Luna, H., & Montenegro, E. C. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044314. Available at:[Link]

  • Narayana, M. B., & Chandrasekhar, K. B. (2017). A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. Semantic Scholar. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Chloro-6-methyl-4-pyridazinemethanol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a building block in medicinal chemistry and agrochemicals, 3-Chloro-6-methyl-4-pyridazinemethanol (CAS 1445-52-9) presents unique synthetic challenges due to the electron-deficient nature of the pyridazine core and the competing reactivities of its substituents[1].

This guide is designed for research scientists and process chemists experiencing yield bottlenecks. We will troubleshoot the two primary synthetic pathways: the Minisci Hydroxymethylation (radical pathway) and Directed Ortho-Metalation (DoM) (anionic pathway).

Mechanistic Grounding & Pathway Selection

Understanding the causality behind the reaction design is critical for optimization. Pyridazines are highly electron-deficient. In the Minisci reaction, protonation of the pyridazine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO), making it highly receptive to nucleophilic radicals like the hydroxymethyl radical (·CH₂OH)[2]. The 3-chloro group exerts an inductive electron-withdrawing effect, directing the radical attack predominantly to the C4 position.

Minisci Methanol Methanol (CH3OH) Radical Hydroxymethyl Radical (·CH2OH) Methanol->Radical H-abstraction Oxidant Oxidant / Initiator (APS / Fe2+) Oxidant->Radical Adduct Radical Adduct (Intermediate) Radical->Adduct Addition to C4 Pyridazine Protonated 3-Chloro- 6-methylpyridazine Pyridazine->Adduct Product 3-Chloro-6-methyl- 4-pyridazinemethanol Adduct->Product Oxidation & Deprotonation

Fig 1. Mechanistic pathway of the Minisci hydroxymethylation targeting the C4 position.

Diagnostic Troubleshooting & FAQs

Troubleshooting Start Low Yield of Target Route Synthesis Route Start->Route Minisci Minisci (Radical) Route->Minisci DoM DoM (Lithiation) Route->DoM OverOx Over-oxidation? Minisci->OverOx Regio Poor Regioselectivity? Minisci->Regio Decomp SM Decomposed? DoM->Decomp NoRxn Incomplete Conversion? DoM->NoRxn Sol1 Use Biphasic Solvent OverOx->Sol1 Sol2 Increase Acid (TFA) Regio->Sol2 Sol3 Use LiTMP, <-78°C Decomp->Sol3 Sol4 Ensure Dry THF NoRxn->Sol4

Fig 2. Diagnostic decision tree for troubleshooting low yields in pyridazine functionalization.

Q1: During the Minisci reaction, why am I getting significant amounts of the 5-hydroxymethyl isomer or bis-hydroxymethylated byproducts?

Causality: The Minisci reaction relies on the nucleophilic character of the ·CH₂OH radical. If the pyridazine ring is not fully protonated, the electronic differentiation between the C4 and C5 positions diminishes, leading to poor regioselectivity[3]. Furthermore, if the mono-alkylated product is not deactivated by protonation, it can undergo a second radical addition. Solution: Ensure strict acidic conditions. Use a solvent system containing at least 10-20% Trifluoroacetic Acid (TFA) or 10% aqueous H₂SO₄. Protonation enhances the electrophilicity of the C4 position specifically and electrostatically repels subsequent radical attacks on the product.

Q2: In the Directed Ortho-Metalation (DoM) route, my starting material is consumed, but the yield of the 4-hydroxymethyl product is <20%. What is happening?

Causality: Using standard bases like n-BuLi or LDA leads to nucleophilic addition (Chichibabin-type reactions) at the electron-deficient pyridazine ring rather than deprotonation. If the temperature rises above -78°C, the lithiated pyridazine intermediate undergoes rapid decomposition (ring-opening or dimerization)[3]. Solution: You must use the highly sterically hindered, non-nucleophilic base Lithium tetramethylpiperidide (LiTMP). Maintain strict cryogenic conditions (-78°C to -90°C) during both the lithiation and the electrophile quench.

Q3: How can I prevent the over-oxidation of the hydroxymethyl group to a carboxylic acid during the Minisci reaction?

Causality: The oxidant (e.g., Ammonium Persulfate, APS) used to generate the ·CH₂OH radical from methanol can subsequently oxidize the newly formed primary alcohol. Solution: Implement a biphasic solvent system (e.g., Methanol/Water/Dichloromethane) to partition the product away from the aqueous oxidant immediately upon formation. Alternatively, switch to a milder photocatalytic radical initiation method (visible light + H₂O₂/FeSO₄) which operates at lower temperatures[2].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation checkpoints so you can verify the reaction's integrity in real-time.

Protocol A: Optimized Minisci Hydroxymethylation (Scalable Route)
  • Preparation: Dissolve 3-chloro-6-methylpyridazine (1.0 eq) in a mixture of Methanol (15.0 eq) and 10% aqueous H₂SO₄ (0.5 M relative to substrate).

  • Initiation: Add FeSO₄·7H₂O (0.3 eq) as the radical initiator.

    • Self-Validation Checkpoint 1: The solution should be pale yellow and completely homogeneous. If iron salts precipitate, increase the aqueous volume slightly.

  • Radical Generation: Cool the reactor to 0–5°C. Slowly add an aqueous solution of Ammonium Persulfate (APS, 1.5 eq) dropwise over 2 hours using a syringe pump.

    • Self-Validation Checkpoint 2: The reaction mixture will transition from pale yellow to a deep amber/orange color upon the addition of APS. This color change confirms the generation of the active radical species. If the solution remains clear, radical initiation has failed; verify the quality and storage of your APS.

  • Completion: Stir for an additional 4 hours at room temperature. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Quench with saturated NaHCO₃ until pH 7.5. Extract with EtOAc (3x), dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: LiTMP-Directed Lithiation (High Regiopurity Route)
  • Base Preparation: To a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in dry THF at -78°C, add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Lithiation: Add a solution of 3-chloro-6-methylpyridazine (1.0 eq) in dry THF dropwise at -78°C. Stir for exactly 15 minutes.

    • Self-Validation Checkpoint 1: Upon addition of the pyridazine, the solution must immediately turn deep red or purple, indicating the successful formation of the stabilized 4-lithio species. If the solution remains pale yellow, deprotonation has failed (likely due to trace moisture or degraded n-BuLi).

  • Electrophilic Quench: Rapidly add an excess of dry, monomeric formaldehyde (generated via thermal cracking of paraformaldehyde) directly into the reaction mixture at -78°C.

    • Self-Validation Checkpoint 2: The deep red/purple color should rapidly dissipate to a pale yellow/colorless solution, confirming successful trapping of the carbanion.

  • Workup: Quench with saturated NH₄Cl at -78°C, then allow to warm to room temperature. Extract with DCM, dry, and purify via recrystallization.

Quantitative Route Comparison

Use the following table to select the most appropriate synthetic strategy based on your laboratory's capabilities and project requirements.

ParameterMinisci HydroxymethylationDirected Ortho-Metalation (LiTMP)
Typical Yield 45% – 60%65% – 80%
Regioselectivity (C4:C5) ~ 4:1 (Requires chromatography)> 99:1 (Highly specific)
Scalability Excellent (Standard glassware)Moderate (Requires cryogenic control)
Major Byproducts Over-oxidized acid, C5-isomerRing-opened decomposition products
Cost-Efficiency High (Cheap reagents: MeOH, APS)Low (Expensive base: LiTMP, n-BuLi)
Safety Profile Exothermic radical generationPyrophoric reagents (n-BuLi)

References

  • Title: Buy 3-Chloro-6-methyl-4-pyridazinemethanol | 1445-52-9 Source: Smolecule URL
  • Source: Academia.
  • Source: Dr. B. B.

Sources

Overcoming low solubility of 3-Chloro-6-methyl-4-pyridazinemethanol in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals facing challenges with the aqueous solubility of 3-Chloro-6-methyl-4-pyridazinemethanol (CAS: 1445-52-9).

Below, you will find an in-depth troubleshooting guide, self-validating protocols, and mechanistic explanations to help you successfully formulate this compound for in vitro and in vivo applications.

PART 1: Fundamental Properties & Solubility Profile (FAQs)

Q1: Why does 3-Chloro-6-methyl-4-pyridazinemethanol exhibit poor aqueous solubility despite having a polar hydroxymethyl group? A: The solubility of a small molecule is dictated by the balance between its crystal lattice energy and its ability to interact with water[1]. The pyridazine ring itself is advantageous in drug design because its two adjacent nitrogen atoms act as hydrogen bond acceptors, which generally improves water solubility[2]. However, in 3-Chloro-6-methyl-4-pyridazinemethanol, the presence of the electron-withdrawing chlorine atom at the 3-position and the lipophilic methyl group at the 6-position significantly increases the molecule's overall hydrophobicity (logP)[3]. The single hydroxymethyl group at the 4-position is insufficient to overcome the strong hydrophobic and intermolecular forces of the substituted ring, resulting in poor thermodynamic solubility in purely aqueous media[1].

Q2: What is the difference between thermodynamic and kinetic solubility when working with this compound? A: Thermodynamic solubility is the absolute maximum concentration of the compound that can dissolve in water at equilibrium. Kinetic solubility is a temporary state achieved by dissolving the compound in an organic solvent (like DMSO) first, and then diluting it into an aqueous buffer. For in vitro assays, kinetic solubility is often sufficient, provided the final DMSO concentration remains below 1% to prevent cell toxicity. However, for in vivo dosing, relying on kinetic solubility often leads to precipitation in the gastrointestinal tract. Therefore, permanent formulation strategies are required[1].

PART 2: Troubleshooting Guide & Formulation Strategies

When simple co-solvents fail or are incompatible with your biological models, you must employ advanced formulation strategies. The three most effective methods for small heterocyclic molecules are Cyclodextrin Complexation, Lipid-Based Drug Delivery Systems (LBDDS), and Solid Dispersions.

Strategy A: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. They enhance solubility by sequestering the hydrophobic moieties of the pyridazine derivative within their cavity, creating a water-soluble host-guest complex without altering the drug's covalent structure[]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its excellent safety profile and high aqueous solubility.

Step-by-Step Protocol: Preparation of HP-β-CD Inclusion Complex Causality Note: We use a phase-solubility approach (excess API) to ensure the cyclodextrin cavities are saturated, driving the thermodynamic equilibrium toward complex formation.

  • Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in purified water or a relevant biological buffer (e.g., pH 5.0 acetate buffer).

  • Addition: Add an excess amount of crystalline 3-Chloro-6-methyl-4-pyridazinemethanol to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously using a magnetic stirrer at 25°C for 24 to 48 hours. Why? Complexation is an enthalpy-driven process; sufficient time is required to liberate high-energy water molecules from the CD cavity and replace them with the hydrophobic drug[].

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove all uncomplexed, undissolved API.

  • Self-Validating Step (Quantification): Analyze the clear filtrate using HPLC-UV. Compare the peak area against a standard curve of the API dissolved in methanol. This confirms the exact concentration of the solubilized drug.

  • Recovery: Lyophilize (freeze-dry) the filtrate to obtain a stable, solid powder of the inclusion complex for future reconstitution.

Strategy B: Lipid-Based Drug Delivery Systems (SEDDS)

For oral bioavailability studies, Self-Emulsifying Drug Delivery Systems (SEDDS) are superior. These systems pre-dissolve the drug in a lipid structure, bypassing the need for the crystalline material to dissolve in situ[5]. Upon contact with gastrointestinal fluids, they spontaneously form fine oil-in-water microemulsions, presenting the drug in a readily absorbable state[5].

Step-by-Step Protocol: Formulation of SEDDS Causality Note: The combination of lipids and surfactants lowers the interfacial tension to near zero, allowing spontaneous emulsification upon aqueous dilution.

  • Excipient Selection: Weigh out a mixture of a long-chain triglyceride (e.g., Captex 355), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., PEG 400) in a 2:5:3 weight ratio.

  • Homogenization: Vortex and heat the mixture slightly (40°C) until a clear, isotropic lipid matrix is formed.

  • Drug Loading: Add a pre-calculated dose of 3-Chloro-6-methyl-4-pyridazinemethanol to the lipid matrix. Stir continuously until the API is completely dissolved.

  • Self-Validating Step (Dispersion Test): Drop 1 mL of the loaded SEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under gentle magnetic stirring (50 rpm). A successful formulation will spontaneously form a clear or slightly opalescent microemulsion within 2 minutes, proving the API will not precipitate in the gut.

PART 3: Comparative Data & Selection Criteria

To choose the correct strategy, compare the quantitative and qualitative metrics of each approach summarized below:

Solubilization StrategyMechanism of ActionTypical Solubility EnhancementFinal Physical StateBest Suited For
Cyclodextrin Complexation Host-guest inclusion masking hydrophobic domains10x - 80xLiquid or Lyophilized PowderParenteral dosing, DMSO-sensitive in vitro assays
Lipid-Based Systems (SEDDS) Pre-dissolution in lipid matrix; spontaneous microemulsion50x - 100x+Liquid (oil/surfactant mixture)In vivo oral bioavailability enhancement
Solid Dispersion (Spray Drying) Conversion from crystalline to amorphous state within a polymer5x - 50xSolid PowderManufacturing of solid oral dosage forms (tablets)[6]

PART 4: Visual Workflows & Mechanisms

The following diagrams illustrate the decision-making process for formulation selection and the molecular mechanism of cyclodextrin complexation.

DecisionTree A Target Application? B In Vitro Assays A->B C In Vivo Dosing A->C D DMSO Co-solvent (<1% final vol) B->D DMSO Tolerated E Cyclodextrin Complexation B->E DMSO Sensitive C->E Parenteral/Liquid F Lipid-Based System (SEDDS) C->F High Lipophilicity G Solid Dispersion (Spray Drying) C->G Solid Dosage Form

Caption: Workflow for selecting the optimal solubilization strategy based on downstream applications.

Cyclodextrin API 3-Chloro-6-methyl-4- pyridazinemethanol (Hydrophobic Guest) Complex Inclusion Complex (Aqueous Soluble) API->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophilic Host) CD->Complex Thermodynamic Equilibrium

Caption: Mechanism of host-guest inclusion complexation to enhance aqueous solubility.

References

  • Buy 3-Chloro-6-methyl-4-pyridazinemethanol | 1445-52-9 - Smolecule Source: Smolecule 3

  • The Role of Pyridazine in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. 2

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry / estranky.sk 1

  • Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences

  • Lipid-based systems as a promising approach for enhancing the bioavailability of poorly water-soluble drugs Source: PubMed (National Institutes of Health) 5

  • Improvement in solubility of poor water-soluble drugs by solid dispersion Source: PMC (National Institutes of Health)6

Sources

Purification techniques for 3-Chloro-6-methyl-4-pyridazinemethanol crude mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Chloro-6-methyl-4-pyridazinemethanol (CAS: 1445-52-9). This highly functionalized heterocyclic building block is widely utilized in medicinal chemistry and agrochemical development due to its unique biological activity and structural versatility[1].

However, the molecule presents distinct purification challenges. It features an electron-deficient pyridazine core, an activated chlorine atom at the 3-position susceptible to nucleophilic aromatic substitution (SNAr), and a reactive hydroxymethyl group at the 4-position[1]. Its high polarity and hydrogen-bonding capabilities often lead to poor extraction recoveries and chromatographic streaking. This guide synthesizes field-proven methodologies to help you troubleshoot these specific issues and establish self-validating purification workflows.

Purification Logic & Workflow

The following diagram outlines the optimized isolation strategy, transitioning from a crude aqueous reaction mixture to a high-purity analytical standard.

PurificationWorkflow Crude Crude Mixture (CAS 1445-52-9 + Impurities) LLE Liquid-Liquid Extraction (Aqueous/EtOAc + Brine) Crude->LLE Remove water-soluble byproducts Drying Drying & Concentration (Na2SO4, <40°C) LLE->Drying Flash Flash Chromatography (DCM:MeOH Gradient) Drying->Flash Primary Route Recryst Recrystallization (EtOAc/Heptane) Drying->Recryst Secondary Route Pure Pure 3-Chloro-6-methyl- 4-pyridazinemethanol (>98%) Flash->Pure Recryst->Pure QC Quality Control (HPLC, NMR, MS) Pure->QC

Workflow for the purification of 3-Chloro-6-methyl-4-pyridazinemethanol.

Troubleshooting Guides & FAQs

Q1: Why am I losing a significant amount of product to the aqueous phase during the initial workup? Cause: 3-Chloro-6-methyl-4-pyridazinemethanol contains a highly polar hydroxymethyl group and a pyridazine ring with two adjacent nitrogen atoms[1]. These nitrogens act as strong hydrogen-bond acceptors, imparting massive aqueous solubility. If the aqueous layer is even slightly acidic, the nitrogens protonate, forming a highly water-soluble pyridazinium salt. Actionable Solution: First, ensure the aqueous phase is strictly neutralized (pH 7.0–7.5) using saturated NaHCO₃. Second, employ a rigorous "salting-out" technique. Saturate the aqueous layer with solid NaCl to increase the ionic strength, which dramatically decreases the solubility of the organic compound in the water phase. Extract with a moderately polar solvent like Ethyl Acetate (EtOAc) or an EtOAc/THF (4:1) mixture.

Q2: During silica gel chromatography, my product streaks severely and co-elutes with yellow condensation byproducts. How can I improve resolution? Cause: The basic pyridazine nitrogens interact strongly with the acidic silanol groups on standard, untreated silica gel. This acid-base interaction causes severe peak tailing. Furthermore, condensation byproducts (e.g., unreacted chloromethyl methylpyridazine) often share similar dipole moments[1]. Actionable Solution: Switch your solvent system. Avoid Hexane/EtOAc gradients, as they lack the protic nature required to disrupt silanol-pyridazine interactions. Instead, utilize a Dichloromethane (DCM) and Methanol (MeOH) gradient. The protic nature of MeOH effectively competes for the hydrogen-bonding sites on the silica gel, resulting in sharp, well-resolved elution bands.

Q3: My purified product shows degradation over time, forming a new spot on TLC. What is causing this instability? Cause: The 3-chloro substituent resides on an electron-deficient pyridazine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr)[1]. If trace amounts of nucleophiles (such as water, residual amines from column deactivation, or basic salts) remain post-purification, they will slowly displace the chlorine atom. Additionally, the hydroxymethyl group can undergo slow oxidation if exposed to light and ambient air[1]. Actionable Solution: Ensure absolute solvent removal via high-vacuum drying for at least 4–6 hours. Store the purified compound under an inert atmosphere (Argon or Nitrogen) at -20°C in an amber vial to prevent photo-oxidation and nucleophilic degradation.

Quantitative Data: Chromatographic Optimization

To prevent trial-and-error during column chromatography, utilize the empirically determined solvent systems below.

Table 1: Solvent System Optimization for TLC/Flash Chromatography

Solvent System (v/v)Target Product RfPrimary Impurity RfSeparation EfficiencyCausality / Mechanistic Notes
Hexane : EtOAc (1:1)0.050.15PoorProduct is too polar; remains strongly bound to baseline silanols.
Hexane : EtOAc (2:8)0.200.35ModerateSevere streaking occurs due to unresolved silica-pyridazine hydrogen bonding.
DCM : MeOH (95:5) 0.35 0.60 Excellent Protic MeOH disrupts hydrogen bonding, yielding sharp, distinct bands.
DCM : MeOH (90:10)0.650.85PoorElution is too rapid; co-elution with highly polar byproducts occurs.
Validated Experimental Protocols
Protocol A: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed to maximize recovery of the water-soluble pyridazine core from aqueous reaction mixtures.

  • Quenching & Neutralization: Cool the crude reaction mixture to 0–5°C. Slowly add saturated aqueous NaHCO₃ dropwise until the pH stabilizes at 7.0–7.5.

    • Causality: Neutralizing the acid prevents the formation of water-soluble pyridazinium salts.

  • Salting Out: Add solid NaCl directly to the aqueous mixture until no more dissolves (complete saturation).

    • Causality: High ionic strength forces the polar organic product out of the aqueous hydration shell.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL per 100 mL of aqueous phase).

  • Self-Validation Step: Spot both the combined organic layer and the residual aqueous layer on a TLC plate (Eluent: 90:10 DCM:MeOH). Visualize under UV light (254 nm). If the product spot (Rf ~0.35) remains visible in the aqueous lane, perform one final extraction using a 4:1 EtOAc:THF mixture.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a water bath temperature not exceeding 40°C .

    • Causality: Elevated temperatures can induce thermal degradation or premature oxidation of the hydroxymethyl group[1].

Protocol B: High-Resolution Flash Chromatography

This protocol utilizes a protic gradient to prevent streaking and isolate the target compound at >98% purity.

  • Column Preparation: Slurry pack a silica gel column (230-400 mesh) using 100% Dichloromethane (DCM).

  • Sample Loading (Dry Loading): Because the crude residue is often a viscous oil, dissolve it in a minimum volume of DCM, add a small mass of silica gel (approx. 3x the crude mass), and evaporate to a free-flowing powder. Load this evenly onto the top of the column bed.

    • Causality: Dry loading prevents the polar crude from dissolving poorly in the mobile phase, ensuring a perfectly narrow loading band.

  • Elution Gradient:

    • Flush with 100% DCM (2 column volumes) to elute non-polar organic impurities.

    • Transition to 98:2 DCM:MeOH (3 column volumes).

    • Ramp to 95:5 DCM:MeOH. The target compound typically elutes in this window.

  • Fraction Analysis (Self-Validation): Collect 15 mL fractions. Analyze via TLC. The target compound, 3-chloro-6-methyl-4-pyridazinemethanol, will appear as a distinct, strongly UV-active spot at 254 nm.

  • Isolation: Pool the fractions containing the pure product and concentrate under reduced pressure. Dry the resulting solid under high vacuum (< 0.1 mbar) for at least 4 hours to remove all residual methanol, preventing long-term SNAr degradation.

References
  • Howei Pharm, "CAS 1445-52-9 | 3-chloro-6-methyl-4-Pyridazinemethanol,97%", [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-6-methyl-4-pyridazinemethanol Safely

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 3-Chloro-6-methyl-4-pyridazinemethanol. The pyridazine core is a significant pharmacophore, and the ability to safely and efficiently produce functionalized intermediates like this one is critical for drug discovery and development pipelines.[1] This document provides a detailed examination of a common synthetic route, focusing on the practical challenges, safety considerations, and troubleshooting strategies essential for a successful scale-up. We will address common issues encountered during the key chlorination step, workup, and purification, providing solutions in a direct question-and-answer format.

PART 1: Safety First - Handling Key Reagents

Safe laboratory practice is paramount, especially when scaling up chemical reactions involving hazardous materials. The synthesis of 3-Chloro-6-methyl-4-pyridazinemethanol typically involves reagents that require careful handling.

Phosphorus Oxychloride (POCl₃)

This is the most hazardous reagent in the synthesis. It is a highly corrosive and toxic liquid that reacts violently with water.[2][3][4] Inhalation of its vapors can cause severe respiratory tract irritation and potentially fatal pulmonary edema, with effects that may be delayed.[2][3]

  • Personal Protective Equipment (PPE): Always handle POCl₃ in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles in combination with a face shield.[3]

  • Dispensing: Use a syringe or cannula for transfers. Avoid pouring. Ensure all glassware is scrupulously dry.

  • Violent Reactivity: NEVER add water directly to POCl₃.[3][5] The reaction is extremely exothermic and liberates toxic hydrogen chloride and phosphoric acid fumes.[3] All quenching operations must be performed with extreme caution, as detailed in the troubleshooting section.

Pyridazine Derivatives

While the target molecule's specific toxicity data is limited, pyridazine-class compounds should be handled with care. They can be irritants and are considered harmful if swallowed or inhaled.[6][7] Standard PPE and handling within a fume hood are required.[8][9]

PART 2: Synthesis Overview & Core Protocol

The synthesis typically proceeds via the chlorination of a pyridazinone precursor. The most common and direct route involves the conversion of the hydroxyl group of 4-(hydroxymethyl)-6-methyl-2H-pyridazin-3-one to the target chloro-derivative using phosphorus oxychloride.

Reaction Scheme

The key transformation is the chlorination of the pyridazinone ring.

Synthesis_Workflow SM 4-(hydroxymethyl)-6-methyl- 2H-pyridazin-3-one INT Reaction Mixture (in POCl3) SM->INT Add POCl3 Heat (e.g., 80-100°C) Monitor via TLC/HPLC PROD Crude Product (Post-Quench) INT->PROD Controlled Quench (e.g., inverse quench into ice/water) PUR Purified 3-Chloro-6-methyl-4- pyridazinemethanol PROD->PUR Extraction & Purification (e.g., Column Chromatography)

Caption: General workflow for the synthesis of 3-Chloro-6-methyl-4-pyridazinemethanol.

Experimental Protocol: Chlorination
  • Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet to a scrubber), and a thermometer, place the starting material, 4-(hydroxymethyl)-6-methyl-2H-pyridazin-3-one (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask at room temperature. The reaction is often run using POCl₃ as both the reagent and the solvent.

  • Heating: Slowly heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 2-6 hours. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.

  • Cooling & Concentration: After completion, allow the mixture to cool to room temperature. Excess POCl₃ is typically removed under reduced pressure (using a vacuum pump protected by a cold trap and a base trap).

  • Quenching: This is the most critical step. The cooled reaction residue is quenched by slowly adding it portion-wise to a vigorously stirred beaker of crushed ice and water (inverse quench).[10] Maintain the temperature of the ice-water mixture below 10°C throughout the addition.

  • Neutralization & Extraction: Once the quench is complete, carefully neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or a cold aqueous NaOH solution) to a pH of 7-8. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

PART 3: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up in a question-and-answer format.

Troubleshooting Common Issues

SymptomProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Product lost during workup.1. Verify Completion: Ensure starting material is consumed via TLC/HPLC. If not, increase reaction time or temperature moderately. 2. Temperature Control: Avoid excessive temperatures during the reaction and POCl₃ removal. 3. Extraction pH: Ensure the aqueous layer is fully neutralized (pH 7-8) before extraction to keep the product in its neutral, organic-soluble form.
Reaction Stalls / Incomplete Conversion 1. Insufficient POCl₃ stoichiometry. 2. Reagent quality (e.g., hydrolyzed POCl₃). 3. Insufficient heating.1. Increase Reagent: On subsequent runs, increase the molar equivalents of POCl₃. 2. Use Fresh Reagent: Ensure the POCl₃ is fresh and has been stored properly under inert gas. 3. Verify Temperature: Use a calibrated thermometer to confirm the internal reaction temperature reaches the target.
Formation of Multiple Side Products 1. Overheating or prolonged reaction time. 2. Impure starting materials. 3. Uncontrolled exotherm during POCl₃ addition.1. Optimize Conditions: Reduce reaction time and/or temperature. Monitor closely to stop the reaction upon completion.[11] 2. Purify Starting Material: Ensure the pyridazinone precursor is pure before starting. 3. Slow Addition: If running the reaction in a solvent, add POCl₃ dropwise at a lower temperature before heating.
Violent or Uncontrolled Quenching 1. Quenching too quickly. 2. Insufficient cooling of the quench mixture. 3. Direct quench (adding water to the reaction mixture).1. Slow Inverse Quench: Always add the reaction mixture slowly to a large excess of ice/water.[10][12] 2. Maintain Cooling: Use an ice-salt bath if necessary to keep the quench vessel temperature below 10°C. 3. Never Add Water to POCl₃: This is a fundamental safety rule. The inverse quench ensures the reactive species is always diluted in a large, cold heat sink.[3]
Difficulty with Product Purification 1. Tailing on silica gel column. 2. Product co-elutes with impurities.1. Basic Eluent: The basic nitrogen atoms in the pyridazine ring can interact strongly with acidic silica gel. Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or pyridine) to the eluent system to improve peak shape.[13] 2. Alternative Solvents: Experiment with different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) to achieve better separation.

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Caption: A flowchart for systematically troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of phosphorus oxychloride (POCl₃) in this reaction? A1: POCl₃ serves as a powerful chlorinating and dehydrating agent. In this synthesis, it facilitates a nucleophilic substitution reaction. The oxygen atom of the pyridazinone's hydroxyl or keto tautomer attacks the electrophilic phosphorus atom of POCl₃. This forms a reactive intermediate which is then displaced by a chloride ion, resulting in the desired 3-chloro-pyridazine derivative.[14][15]

Q2: Can other chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) be used? A2: While SOCl₂ and PCl₅ are also common chlorinating agents, POCl₃ is often preferred for converting pyridazinones to their chloro derivatives due to its efficacy and manageable reactivity profile.[15] PCl₅ can sometimes be too aggressive, leading to side products, while SOCl₂ may require different reaction conditions. For this specific transformation, POCl₃ is the most cited and reliable reagent.

Q3: My scale-up attempt showed a delayed but significant exotherm in the aqueous waste after workup. What happened? A3: This is a classic sign of incomplete POCl₃ hydrolysis.[12][16] If the quench is inefficient (too fast, poor mixing, or insufficient water), metastable phosphorus-chlorine intermediates (like phosphorodichloridic acid) can remain in the aqueous layer.[16] These intermediates hydrolyze slowly, releasing heat over time. On a large scale, this can lead to a dangerous runaway reaction in the waste container. The solution is a more controlled quench and ensuring the quenched mixture is stirred until it is thermally stable before disposal.[12]

Q4: How can I be certain the quenching process is complete before proceeding with neutralization? A4: For large-scale preparations, in-process analytical methods are recommended. Techniques like ³¹P NMR spectroscopy can be used to monitor the disappearance of P-Cl species.[16] An in-situ Raman method has also been developed for this purpose.[16] For a standard laboratory scale, a practical approach is to allow the quenched mixture to stir for an extended period (e.g., 1-2 hours) while monitoring its temperature. If the temperature remains stable and close to ambient without external cooling, the hydrolysis is likely complete.

Q5: Is it necessary to remove excess POCl₃ under vacuum before quenching? A5: It is highly recommended, especially for scale-up. Removing the bulk of the unreacted POCl₃ reduces the total energy that will be released during the quench, making the process significantly safer and easier to control. It also reduces the amount of base required for neutralization.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Pyrodazine Synthesis.
  • Yoo, E. J., & Kim, S. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Accounts of Chemical Research, 50(12), 3058–3069.
  • New Jersey Department of Health. (2001). Hazard Summary: Phosphorus Oxychloride.
  • Benchchem. (2025). An In-depth Technical Guide to 6-Azidotetrazolo[1,5-b]pyridazine: Synthesis, Characterization, and Safety Considerations.
  • St-Jean, F., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(5), 1133–1140.
  • Alfa Aesar. (2025). Pyridazine - Safety Data Sheet.
  • ECHEMI. (n.d.). Pyridazine SDS, 289-80-5 Safety Data Sheets.
  • St-Jean, F., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development.
  • IPCS. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE.
  • El-Gaby, M. S. A., et al. (2013). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 18(8), 9836–9853.
  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride.
  • ResearchGate. (2020). How can I properly quench POCl3?.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
  • Google Patents. (n.d.). A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2024). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings.
  • González-Gómez, J. C., & Santamaría, J. (2015). Synthesis and chemistry of pyridazin-3(2H)-ones. Tetrahedron, 71(20), 2899–2928.
  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.

Sources

Resolving co-elution issues in 3-Chloro-6-methyl-4-pyridazinemethanol chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the chromatographic resolution of 3-Chloro-6-methyl-4-pyridazinemethanol .

Due to its highly polar pyridazine core, basic nitrogen atoms, and hydrogen-bonding hydroxymethyl group, this compound frequently exhibits poor retention, peak tailing, and co-elution with structurally similar regioisomers or matrix components on standard reversed-phase columns. This guide provides causality-driven troubleshooting, diagnostic workflows, and self-validating protocols to achieve baseline resolution.

Diagnostic Workflow: Identifying Hidden Co-Elution

Before altering your method, you must determine whether peak distortion is caused by secondary chemical interactions (like silanol tailing) or true co-elution. The decision tree below outlines the diagnostic logic.

CoelutionWorkflow Start Analyze Peak Shape IsSymmetric Is the peak perfectly symmetrical? Start->IsSymmetric CheckPurity Check DAD/MS Purity IsSymmetric->CheckPurity Yes Asymmetric Observe Asymmetry IsSymmetric->Asymmetric No IsPure Spectra consistent across peak? CheckPurity->IsPure PurePeak Pure Analyte No Co-elution IsPure->PurePeak Yes HiddenCoelution Hidden Co-elution (Adjust Selectivity) IsPure->HiddenCoelution No IsShoulder Shoulder or Tailing? Asymmetric->IsShoulder Shoulder Shoulder (Discontinuity) Likely Co-elution IsShoulder->Shoulder Shoulder Tailing Tailing (Exponential) Silanol Interaction IsShoulder->Tailing Tailing

Fig 1. Diagnostic decision tree for identifying hidden co-elution via peak shape and DAD/MS.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 3-Chloro-6-methyl-4-pyridazinemethanol co-elute with its regioisomers on a standard C18 column?

A1: The structural differences between regioisomers of pyridazine derivatives are primarily electronic and spatial, rather than hydrophobic. Standard C18 columns separate molecules predominantly based on hydrophobicity via London dispersion forces. Because the partition coefficients ( logP ) of these isomers are nearly identical, their capacity factors ( k′ ) overlap entirely.

The Fix: Switch to a stationary phase that exploits alternative intermolecular forces. A Pentafluorophenyl (PFP) column introduces π−π interactions, dipole-dipole interactions, and hydrogen bonding[1]. The positional difference of the electron-withdrawing chlorine atom and the hydroxymethyl group strongly alters the local dipole moment, allowing the PFP phase to easily differentiate and resolve the isomers.

Q2: My analyte elutes very close to the void volume ( t0​ ), resulting in co-elution with matrix salts. How can I increase retention?

A2: Nitrogen-containing heterocycles (NCHs) like pyridazines are highly polar and have a strong affinity for aqueous mobile phases, leading to poor retention on hydrophobic C18 columns[2]. If your capacity factor ( k′ ) is below 1.0, co-elution with unretained matrix components is practically guaranteed[3].

The Fix: You must shift the retention mechanism.

  • HILIC Mode: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). Polar compounds partition into a water-enriched layer on the silica surface, drastically increasing the retention of the hydroxymethyl and pyridazine moieties[4].

  • Polar-Embedded RP: Use a polar-embedded reversed-phase column (e.g., Shield RP18) with a 100% aqueous compatible mobile phase to prevent phase collapse while maximizing polar retention[4].

Q3: I observe a distorted peak shape. How do I differentiate between co-elution and secondary silanol interactions?

A3: Peak asymmetry is your primary diagnostic tool. A gradual, exponential decline on the back half of the peak is characteristic of tailing. For basic compounds, tailing is usually caused by ion-exchange interactions between the basic pyridazine nitrogens and unendcapped, acidic silanol groups on the silica support[5].

Conversely, a shoulder—a sudden discontinuity or inflection point on the upslope or downslope—strongly indicates two peaks exiting simultaneously (co-elution)[3].

The Fix: To confirm, use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to perform a peak purity check. Extract spectra across the peak's width; if the UV or MS profile shifts, you have co-elution[3]. To fix silanol tailing, lower the mobile phase pH to protonate the silanols (pH < 3.0) or use a base-deactivated column.

Quantitative Data: Selectivity Matrix

To aid in column selection, the following table summarizes the expected chromatographic behavior of 3-Chloro-6-methyl-4-pyridazinemethanol across different stationary phases.

ParameterStandard C18PFP (Pentafluorophenyl)HILIC (Zwitterionic)
Primary Interaction Hydrophobic (Dispersion) π−π , Dipole, H-bondHydrophilic Partitioning
Retention Factor ( k′ ) Low (< 1.5)Moderate (2.0 - 4.0)High (> 5.0)
Regioisomer Resolution Poor ( Rs​<1.0 )Excellent ( Rs​>2.0 )Moderate ( Rs​≈1.5 )
Matrix Co-elution Risk High (near void volume)LowLow
Optimal Mobile Phase 5-20% MeOH / Water10-30% MeOH / Water70-95% MeCN / Water

Self-Validating Protocol: Orthogonal Resolution Workflow

Causality & Logic: Relying on a single chromatographic mode can obscure hidden co-elutions (e.g., isotopic interferences or structurally identical impurities). By employing orthogonal separation mechanisms (Reversed-Phase vs. HILIC), you force the analytes to separate based on entirely different chemical properties[6]. If a peak is truly pure, it will remain a single peak in both modes.

Step-by-Step Methodology

Step 1: System Suitability Preparation Prepare a mixed standard containing 3-Chloro-6-methyl-4-pyridazinemethanol (10 µg/mL) and known synthetic byproducts (e.g., the 5-chloro regioisomer or des-chloro derivative) in the initial mobile phase solvent.

Step 2: Reversed-Phase (RP) Selectivity Screening

  • Column: PFP (Pentafluorophenyl), 2.1×100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Low pH suppresses silanol ionization, preventing tailing).

  • Mobile Phase B: Methanol (Methanol enhances π−π interactions on PFP columns better than Acetonitrile).

  • Gradient: 5% B to 60% B over 10 minutes.

  • Validation Check 1: Analyze the DAD peak purity of the main peak. The spectral match factor across the apex, upslope, and downslope must be > 99.0%[3].

Step 3: Orthogonal HILIC Confirmation

  • Column: Zwitterionic HILIC or unbonded bare silica, 2.1×100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 10 minutes (Note: HILIC gradients run in reverse compared to RP, moving from high organic to high aqueous).

  • Validation Check 2: Compare the number of peaks detected in the HILIC run versus the RP run. If a single peak in the RP method splits into two distinct peaks in HILIC, the RP method suffered from hidden co-elution[6].

Step 4: Final Method Selection Select the chromatographic mode that yields a resolution ( Rs​ ) ≥2.0 for the critical pair and maintains a capacity factor ( k′ ) between 2 and 5 to ensure robustness against matrix interference.

References

  • - Sigma-Aldrich

  • 5 - The Analytical Scientist 3.3 - Axion Labs

  • 1 - Chromatography Online 5.2 - PMC (NIH) 6.6 - LCMS.cz 7.4 - Waters Corporation

Sources

Technical Support Center: Selective Oxidation of 3-Chloro-6-methyl-4-pyridazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Chloro-6-methyl-pyridazine-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the selective oxidation of 3-Chloro-6-methyl-4-pyridazinemethanol. Our goal is to provide you with a deep, mechanistic understanding of potential side reactions and to offer field-proven troubleshooting strategies and protocols to maximize the yield and purity of your target aldehyde.

Core Challenge: Understanding Unwanted Reaction Pathways

The primary objective is the conversion of a primary alcohol to an aldehyde. However, the substrate, 3-Chloro-6-methyl-4-pyridazinemethanol, possesses multiple reactive sites. The pyridazine ring is an electron-deficient heterocycle containing two nitrogen atoms with lone pairs of electrons. This unique electronic structure makes the molecule susceptible to specific side reactions beyond the desired alcohol oxidation. Understanding these potential pathways is the first step toward effective troubleshooting.

The main categories of byproduct formation are:

  • Over-oxidation: The desired aldehyde is further oxidized to the corresponding carboxylic acid. This is the most common byproduct when using non-selective or overly harsh oxidizing agents.[1][2][3]

  • N-Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides, particularly when using strong oxidants capable of direct oxygen atom transfer.[4]

  • Ring Halogenation: Certain oxidative conditions, especially those involving halide sources under acidic conditions, can lead to undesired chlorination on the pyridazine ring.[5][6]

Below is a diagram illustrating the desired reaction versus the primary undesired pathways.

G SM 3-Chloro-6-methyl-4-pyridazinemethanol (Starting Material) DP 3-Chloro-6-methyl-4-pyridazinecarboxaldehyde (Desired Product) SM->DP Selective Oxidation (Desired Pathway) BP2 Pyridazine-N-Oxide Derivative (N-Oxidation Byproduct) SM->BP2 N-Oxidation BP1 3-Chloro-6-methylpyridazine-4-carboxylic Acid (Over-oxidation Byproduct) DP->BP1 Further Oxidation

Caption: Desired vs. Undesired Oxidation Pathways.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the common issues encountered during the oxidation process in a practical, question-and-answer format.

Q1: My main impurity is the carboxylic acid. How can I prevent this over-oxidation?

Answer: Over-oxidation is a classic problem that arises from using an oxidizing agent that is too powerful or reaction conditions that are not well-controlled. The key is to choose a reagent known for stopping at the aldehyde stage.[1][2]

Causality: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, often from CrO₃/H₂SO₄) will rapidly oxidize the primary alcohol to an aldehyde, which then, in the presence of water, forms a hydrate intermediate that is readily oxidized again to the carboxylic acid.[7][8] To prevent this, you must use a "mild" or "selective" oxidant, typically under anhydrous conditions.

Recommended Solutions:

  • Pyridinium Chlorochromate (PCC): A Cr(VI) reagent that is significantly milder than chromic acid due to the pyridinium counterion and its use in non-aqueous solvents like dichloromethane (DCM).[7][8][9] It is a reliable choice for converting primary alcohols to aldehydes with minimal over-oxidation.[8][9]

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that operates under very mild, neutral conditions at room temperature. It is highly selective for alcohols and is known for its clean conversions and simple work-ups.

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures (-78 °C). Its mildness and low temperature make it ideal for sensitive substrates.

The table below compares these recommended agents for your consideration.

Oxidizing AgentTypical ConditionsProsCons
PCC DCM, Room TempReadily available, reliable, simple setup.[9]Chromium waste is toxic; can be slightly acidic.
DMP DCM, Room TempNeutral conditions, high yields, fast reactions.Can be explosive at high temps; relatively expensive.
Swern Oxidation DCM, -78 °C to RTExcellent for sensitive substrates, very mild.Requires cryogenic temps, unpleasant odor (DMS).
Q2: I'm observing a mass peak corresponding to an N-oxide derivative. What causes this and how can it be avoided?

Answer: N-oxide formation occurs when the oxidant directly attacks the lone pair of electrons on one of the pyridazine nitrogen atoms.[4] This is common with reagents that act as direct oxygen-atom donors, such as hydrogen peroxide or peroxy acids.

Causality: The nitrogen atoms in the pyridazine ring are nucleophilic centers. Oxidants designed for epoxidation or other heteroatom oxidations will preferentially attack these sites.

Recommended Solutions:

  • Avoid Oxygen-Transfer Reagents: Do not use reagents like m-CPBA, H₂O₂, or Oxone® for this transformation.

  • Utilize Mechanism-Specific Reagents: The recommended reagents in Q1 (PCC, DMP, Swern) have mechanisms that are highly specific to the alcohol functional group.

    • The PCC mechanism involves the formation of a chromate ester on the alcohol's oxygen, followed by an elimination reaction.[7][8]

    • The Swern oxidation proceeds through an alkoxysulfonium salt intermediate.

    • DMP oxidation involves a ligand exchange at the iodine center. None of these mechanisms favor a direct attack on the ring nitrogens, thus preventing N-oxide formation.

Q3: My reaction is very slow or gives incomplete conversion, even with a mild oxidant. What adjustments can I make?

Answer: Sluggish reactions can often be attributed to reagent quality, stoichiometry, or subtle issues with the reaction setup.

Causality: The electron-withdrawing nature of the 3-chloro-pyridazine ring can slightly deactivate the adjacent hydroxymethyl group, potentially slowing the rate of oxidation compared to a simple benzylic alcohol.

Recommended Solutions:

  • Check Reagent Purity: Ensure your mild oxidant (especially DMP, which can decompose on storage) is fresh and active.

  • Increase Stoichiometry: Use a slight excess of the oxidant (e.g., 1.2 to 1.5 molar equivalents). This can help drive the reaction to completion without significantly increasing the risk of side reactions, provided the oxidant is selective.

  • Ensure Anhydrous Conditions: Water can deactivate many oxidizing agents or lead to unwanted side reactions.[7][8] Use oven-dried glassware and anhydrous solvents (e.g., DCM distilled over CaH₂).

  • Temperature Control: For Swern oxidations, ensure the reaction is allowed to warm slowly to room temperature after the addition of the amine base. For PCC or DMP, if the reaction is clean but slow, a gentle warming to 35-40 °C can sometimes increase the rate. Monitor carefully by TLC to avoid byproduct formation.

  • Buffering: If using PCC, its mild acidity can sometimes be an issue for very acid-sensitive substrates. Adding an acid scavenger like powdered sodium acetate can buffer the reaction medium.[9]

Validated Experimental Protocols

Here we provide detailed, step-by-step protocols for two of the most reliable methods discussed.

Protocol A: Selective Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is a robust and widely used method for this type of transformation.

Materials:

  • 3-Chloro-6-methyl-4-pyridazinemethanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Diethyl ether or Ethyl Acetate for purification

G start Start dissolve 1. Dissolve Substrate in Anhydrous DCM under N₂ start->dissolve add_pcc 2. Add PCC (1.3 eq) in one portion dissolve->add_pcc stir 3. Stir at Room Temperature (Monitor by TLC, ~2-4h) add_pcc->stir workup 4. Dilute with Ether Filter through Silica Gel Plug stir->workup concentrate 5. Concentrate Filtrate under Reduced Pressure workup->concentrate analyze 6. Analyze Crude Product (NMR, LC-MS) concentrate->analyze end End analyze->end

Sources

Technical Support Center: Crystallization Optimization for 3-Chloro-6-methyl-4-pyridazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol center for the isolation of 3-Chloro-6-methyl-4-pyridazinemethanol (CAS: 1445-52-9). This highly functionalized heterocyclic building block features a pyridazine ring, a 4-position hydroxymethyl group, a 3-position chlorine atom, and a 6-position methyl group[1].

While these substituents make it an incredibly versatile precursor for medicinal chemistry and agrochemicals, they also create a complex hydrogen-bonding network[1]. This often leads to severe isolation challenges, including liquid-liquid phase separation (oiling out), solvent entrapment, and poor impurity rejection. This guide provides the mechanistic causality behind these issues and offers self-validating protocols to ensure high-yield, high-purity crystallization.

Interactive Diagnostic Workflow

Use the following decision tree to diagnose and resolve common crystallization failures during your process scale-up.

CrystallizationTroubleshooting Start Initiate Crystallization (3-Chloro-6-methyl-4-pyridazinemethanol) PhaseCheck Monitor Phase Behavior (Visual / Turbidity Probe) Start->PhaseCheck LLPS Oiling Out Detected? (Liquid-Liquid Separation) PhaseCheck->LLPS Seeding Implement Seeding Inside MZW LLPS->Seeding Yes PurityCheck Impurity Entrapment > 1%? LLPS->PurityCheck No Seeding->PurityCheck Optimize Adjust Cooling Ramp & Anti-Solvent Profile PurityCheck->Optimize Yes Success High-Purity Crystalline Suspension Achieved PurityCheck->Success No Optimize->Success

Diagnostic workflow for 3-Chloro-6-methyl-4-pyridazinemethanol crystallization.

Troubleshooting Guide & FAQs

Q1: Why does the product consistently "oil out" instead of forming a crystalline suspension during cooling?

The Causality: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when a supersaturated solution crosses the solubility boundary and separates into a solute-rich liquid phase and a solvent-rich liquid phase before it can reach the nucleation boundary. For 3-Chloro-6-methyl-4-pyridazinemethanol, the strong intermolecular hydrogen bonding from the 4-hydroxymethyl group and the pyridazine nitrogens creates a high kinetic barrier to nucleation. The Solution: You must force nucleation within the Metastable Zone Width (MZW) before the LLPS boundary is breached. This is achieved by implementing a seeded anti-solvent crystallization strategy . By adding 1–2 wt% of pure crystalline seed after a partial anti-solvent charge, you provide an immediate surface for secondary nucleation, completely bypassing the oiling-out phase.

Q2: How can I prevent the entrapment of structurally similar regioisomers during isolation?

The Causality: Impurities in the crystallization medium drastically alter crystal nucleation and growth rates[2]. Rapid cooling or aggressive anti-solvent addition creates localized zones of high supersaturation. This forces rapid, chaotic crystal growth that physically entraps mother liquor and structurally similar synthetic impurities (e.g., des-methyl or regioisomeric byproducts) into the crystal lattice[2]. The Solution: Utilize a slow, controlled cooling ramp (e.g., 0.1 °C/min) and a linear or cubic anti-solvent addition profile. If the primary crystal lattice is insufficiently discriminating against the impurity, you must induce a phase transformation or swap to a solvent system with a higher selectivity coefficient (e.g., moving from an IPA/Water system to an EtOAc/Heptane system)[2].

Q3: My isolated powder has poor flowability, and the particle size distribution (PSD) is highly inconsistent. How do I fix this?

The Causality: Inconsistent PSD stems from uncontrolled primary nucleation ("crashing out") or severe agglomeration during the growth phase. The Solution: Adjusting operating conditions during crystallization is critical to tuning powder flowability and downstream dissolution properties[3]. Implementing a wet milling operation (e.g., using an inline rotor-stator loop) during the crystallization process breaks up agglomerates and ensures a uniform, narrow particle size distribution without the thermal degradation risks associated with dry milling[4]. Additionally, utilizing Process Analytical Technology (PAT) such as in situ Raman spectroscopy can help monitor and control the physical form in real-time[5].

Quantitative Data: Solvent System Screening

To maximize yield while maintaining >99% purity, selecting the correct solvent/anti-solvent pairing is critical. The table below summarizes the thermodynamic solubility and performance of 3-Chloro-6-methyl-4-pyridazinemethanol across various systems.

Solvent SystemRatio (v/v)Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Yield (%)Purity (HPLC Area %)Process Observation
EtOAc / Heptane 1:2145128899.2Granular crystals, excellent filtration kinetics.
IPA / Water 4:1210357598.5High risk of oiling out without precise seeding.
Toluene 100%85186597.8Slow nucleation; forms thin, fragile needles.
THF / MTBE 1:3190228299.0Good purity, but moderate yield; slight agglomeration.

Self-Validating Experimental Protocol

Protocol: Seeded Anti-Solvent Cooling Crystallization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check for the current step is met.

Step 1: Dissolution

  • Charge crude 3-Chloro-6-methyl-4-pyridazinemethanol and 5 volumes (relative to input mass) of Ethyl Acetate (EtOAc) into a jacketed reactor.

  • Heat the suspension to 60°C under moderate agitation (250 rpm).

  • Validation Check: The solution must become completely transparent. If turbidity persists after 15 minutes at 60°C, charge up to 1.0 additional volume of EtOAc in 0.2 volume increments until absolute clarity is achieved.

Step 2: Polish Filtration

  • Pass the hot solution through a pre-heated 0.45 µm PTFE inline filter into the main crystallization vessel, maintaining the filtrate at 55°C.

  • Validation Check: The filtrate must be entirely free of particulates. Foreign particles will act as unseeded primary nucleation sites, ruining the particle size distribution.

Step 3: Anti-Solvent Addition (Phase 1)

  • Charge Heptane (2 volumes) dropwise over 30 minutes while maintaining the batch temperature at 55°C.

Step 4: Seeding & Ageing

  • Cool the batch to 45°C (entering the Metastable Zone Width).

  • Charge 1.0 wt% of highly pure 3-Chloro-6-methyl-4-pyridazinemethanol seed crystals (pre-slurried in a minimal amount of Heptane).

  • Validation Check: Age the suspension for 1 hour at 45°C. Visually (or via turbidity probe) confirm that the seed bed persists and does not dissolve. If the seeds dissolve, the system is undersaturated; cool the batch by an additional 2°C and re-seed.

Step 5: Anti-Solvent Addition (Phase 2)

  • Charge Heptane (8 volumes) using a linear dosing profile over 4 hours at 45°C.

Step 6: Controlled Cooling

  • Ramp cool the suspension to 5°C at a strict rate of 0.1°C/min.

  • Age the suspension at 5°C for 2 hours to ensure maximum supersaturation depletion.

Step 7: Isolation & Washing

  • Filter the suspension via a Nutsche filter or centrifuge.

  • Wash the wet cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v).

  • Validation Check: The mother liquor should be pale yellow to clear. A dark mother liquor indicates successful purging of impurities.

Step 8: Drying

  • Dry the isolated solid under vacuum (≤ 50 mbar) at 40°C.

  • Validation Check: Continue drying until the Loss on Drying (LOD) is < 0.5% or a constant weight is achieved over two consecutive hourly measurements.

References

  • Organic Process Research & Development Vol. 29 No. 4 ACS Publications URL: [Link]

  • Selection of a Suitable Physical Form and Development of a Crystallization Process for a PDE10A Inhibitor Exhibiting Enantiotropic Polymorphism Organic Process Research & Development, ACS Publications URL:[Link]

  • Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade Organic Process Research & Development, ACS Publications URL:[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions Organic Process Research & Development, ACS Publications URL:[Link]

Sources

Validation & Comparative

Comparing 3-Chloro-6-methyl-4-pyridazinemethanol vs 3-chloro-6-methylpyridazine reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 3-Chloro-6-methyl-4-pyridazinemethanol vs. 3-Chloro-6-methylpyridazine in Advanced Synthesis

In the landscape of modern drug discovery and agrochemical development, functionalized pyridazines are highly sought-after scaffolds due to their favorable pharmacokinetic properties and ability to engage in diverse binding modes[1]. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks arising from the subtle structural differences between closely related building blocks.

This guide provides an objective, data-driven comparison of two critical intermediates: 3-Chloro-6-methylpyridazine (Compound 1) and 3-Chloro-6-methyl-4-pyridazinemethanol (Compound 2) . By dissecting their electronic environments and steric profiles, we can establish a predictive framework for their behavior in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Structural and Electronic Dynamics (The Causality of Reactivity)

Pyridazines are inherently electron-deficient diazines. The two adjacent electronegative nitrogen atoms lower the LUMO energy of the aromatic system, making the ring highly susceptible to nucleophilic attack[2]. However, the substitution pattern dictates the kinetic feasibility of these transformations.

  • 3-Chloro-6-methylpyridazine (1): The chlorine atom at the C3 position is highly activated. Because the C4 and C5 positions are unsubstituted, the C3-Cl bond is sterically unencumbered. Incoming nucleophiles can easily approach at the optimal Bürgi-Dunitz trajectory to form the requisite Meisenheimer intermediate, resulting in rapid SNAr kinetics.

  • 3-Chloro-6-methyl-4-pyridazinemethanol (2): The addition of a hydroxymethyl group (-CH₂OH) at the C4 position fundamentally alters the local environment[3].

    • Steric Blockade: The bulk of the -CH₂OH group directly adjacent to the C3-chloride forces incoming nucleophiles to overcome severe steric repulsion, significantly increasing the activation energy ( ΔG‡ ) of the transition state.

    • Electronic & Orthogonal Effects: The hydroxyl group can act as a hydrogen-bond donor, potentially sequestering amine nucleophiles non-productively. Furthermore, in organometallic chemistry, the free -OH group can protonate reactive catalytic intermediates or coordinate with metal centers, often necessitating orthogonal protection strategies. However, this same group allows for targeted oxidation to yield valuable 4-carboxylic acid derivatives[4].

Quantitative Reactivity Comparison

The table below summarizes the divergent physical properties and empirical reactivity profiles of the two scaffolds.

Property / Reactivity Metric3-Chloro-6-methylpyridazine (1)3-Chloro-6-methyl-4-pyridazinemethanol (2)
CAS Number 1121-79-51445-52-9
Molecular Weight 128.56 g/mol 158.58 g/mol
Steric Environment at C3 UnhinderedHighly hindered by C4-CH₂OH
SNAr Kinetics (Amines) Fast (Standard conditions, 60°C)Slow (Requires elevated temps, >100°C)
Ni/Pd Cross-Coupling Direct & Efficient[5]Complex (Requires prior -OH protection)
Orthogonal Functionalization C-H activation at C4/C5Oxidation to C4-carboxylic acid[3]

Mechanistic Pathway Visualization

The following diagram maps the divergent synthetic pathways available to both compounds, highlighting how the C4-substituent dictates the choice of reaction conditions.

Reactivity_Comparison cluster_A 3-Chloro-6-methylpyridazine (1) cluster_B 3-Chloro-6-methyl-4-pyridazinemethanol (2) CompA Compound 1 (Unhindered C3) SNArA Rapid SNAr (High Yield) CompA->SNArA Nucleophiles (Amines/Thiols) CCA Ni/Pd Cross-Coupling (Direct Arylation) CompA->CCA Ar-X, Ni(II) catalyst Electrochemical CompB Compound 2 (Sterically Hindered C3) SNArB Slower SNAr (Steric Blockade) CompB->SNArB Nucleophiles (Elevated Temp) CCB Cross-Coupling (Requires Protection) CompB->CCB 1. Protect OH 2. Ar-X, Pd/Ni OxB C4-Oxidation (Carboxylic Acid) CompB->OxB KMnO4 / CrO3

Fig 1. Divergent reactivity pathways of unsubstituted vs. C4-hydroxymethyl substituted pyridazines.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls and mechanistic rationales for every reagent choice.

Protocol A: Comparative SNAr Workflow (Amine Nucleophiles)

Objective: Displace the C3-chloride with a secondary amine (e.g., morpholine).

  • Setup: Dissolve 1.0 eq of the chosen pyridazine substrate in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

    • Causality: NMP is selected over DMF because its higher boiling point safely accommodates the aggressive heating required for the sterically hindered Compound 2.

  • Reagent Addition: Add 1.2 eq of morpholine and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl. This prevents the protonation of morpholine, maintaining its nucleophilicity and driving the equilibrium forward.

  • Execution & Monitoring: Heat Compound 1 to 60°C and Compound 2 to 110°C.

    • Validation: Monitor the reaction via LC-MS every 2 hours. The system is self-validating: the reaction is deemed complete only when the starting material peak (UV 254 nm) falls below 2% relative to the product peak.

  • Workup: Cool the mixture to room temperature and pour it dropwise into rapidly stirring ice water.

    • Validation: The sudden shift in the solvent's dielectric constant forces the hydrophobic functionalized pyridazine to precipitate. Vacuum filtration followed by cold water washes removes residual NMP and DIPEA salts, yielding a self-purified solid.

Protocol B: Nickel-Catalyzed Electrochemical Cross-Coupling (For Compound 1)

Objective: Arylate the C3 position using an aryl bromide without over-reducing the diazine core[5].

  • Cell Assembly: Equip an undivided electrochemical cell with a sacrificial iron anode and a high-surface-area nickel foam cathode.

    • Causality: The iron anode oxidizes preferentially, protecting the solvent and product from anodic degradation. The nickel foam maximizes electron transfer efficiency to the catalyst.

  • Reaction Mixture: Combine 3-chloro-6-methylpyridazine (1.0 eq), aryl bromide (2.0 eq), NiBr₂(bpy) catalyst (10 mol%), and tetrabutylammonium tetrafluoroborate (TBABF₄, 0.1 M) in DMF.

    • Causality: TBABF₄ serves as the supporting electrolyte, ensuring adequate ionic conductivity without participating in the cross-coupling cycle. Electrochemical reduction regenerates the active Ni(0) species, avoiding harsh chemical reductants (like Zn powder) that could destroy the electron-deficient pyridazine ring.

  • Electrolysis: Apply a constant current of 10 mA/cm² until exactly 2.2 F/mol of charge is passed.

    • Validation: Charge passage acts as an absolute, quantifiable metric of reaction progress. Confirm full conversion via GC-MS before terminating the current.

  • Isolation: Dilute with EtOAc and wash extensively with brine to partition the DMF and electrolyte salts into the aqueous layer. Purify the organic concentrate via silica gel chromatography.

(Note: Attempting Protocol B directly on Compound 2 will result in poor yields due to cathodic proton reduction from the free hydroxyl group. Protection as a tert-butyldimethylsilyl (TBS) ether is mandatory prior to electrolysis).

References

  • Source: PubMed Central (NIH)
  • Title: A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors Source: ChemRxiv URL
  • Title: Buy 3-Chloro-6-methyl-4-pyridazinemethanol | 1445-52-9 Source: Smolecule URL
  • Title: 3-Chloro-6-methylpyridazine-4-carboxylic acid Source: Chem-Impex URL
  • Title: Preparation of Functionalized Aryl- and Heteroarylpyridazines by Nickel-Catalyzed Electrochemical Cross-Coupling Reactions Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Analytical Method Validation for 3-Chloro-6-methyl-4-pyridazinemethanol: A Comparative Guide to HPLC, UPLC, and GC Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

3-Chloro-6-methyl-4-pyridazinemethanol (CAS 1445-52-9) is a highly functionalized heterocyclic compound widely utilized as a critical building block in medicinal chemistry (particularly for antimicrobial and anti-inflammatory agents) and agrochemical development[1]. Structurally, it features a pyridazine ring containing two adjacent nitrogen atoms, a polar hydroxymethyl group, an electronegative chlorine atom, and a methyl group.

From an analytical perspective, this molecule presents specific chromatographic challenges:

  • High Polarity & Basic Nature: The basic nitrogens in the pyridazine ring readily interact with residual acidic silanols on traditional silica-based stationary phases, leading to severe peak tailing.

  • Thermal Instability: The hydroxymethyl group is susceptible to thermal degradation or oxidation at elevated temperatures, complicating gas-phase analysis.

  • Strong Chromophore: The conjugated π -system of the pyridazine ring provides excellent UV absorbance, making it an ideal candidate for photometric detection.

This guide objectively compares High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for the quantification of this intermediate. Furthermore, it provides a self-validating, step-by-step protocol grounded in the latest ICH Q2(R2) [2] and USP <1225> [3] guidelines.

Method Selection: Comparative Performance Analysis

To establish a robust control strategy, we must select an analytical technique that maximizes precision while minimizing sample preparation artifacts.

  • HPLC-UV: The traditional workhorse. It offers excellent robustness and ease of method transfer across global manufacturing sites. However, run times are longer.

  • UPLC-PDA: The modern gold standard. By utilizing sub-2 μ m particles, UPLC provides superior theoretical plate counts, resolving closely eluting positional isomers (e.g., 5-chloro vs. 3-chloro derivatives) in a fraction of the time.

  • GC-FID: Sub-optimal. The thermal lability and polarity of the hydroxymethyl group necessitate pre-column derivatization (e.g., silylation using BSTFA) to prevent peak tailing and on-column degradation. This adds a layer of variability that compromises intermediate precision.

Table 1: Comparative Performance Data for 3-Chloro-6-methyl-4-pyridazinemethanol
Analytical ParameterHPLC-UV (Standard)UPLC-PDA (Optimized)GC-FID (Derivatized)
Stationary Phase C18 (5 μ m, 150 mm)BEH C18 (1.7 μ m, 50 mm)DB-5MS (30 m, 0.25 mm)
Sample Preparation Direct DilutionDirect DilutionSilylation (30 min @ 60°C)
Run Time 15.0 min3.5 min22.0 min
Limit of Detection (LOD) 0.5 μ g/mL0.1 μ g/mL2.0 μ g/mL
Limit of Quantitation (LOQ) 1.5 μ g/mL0.3 μ g/mL6.0 μ g/mL
Linearity ( R2 ) > 0.999> 0.9995> 0.995
Precision (%RSD, n=6) 0.8%0.4%3.2%

Data represents typical validation outcomes observed during method development for pyridazine derivatives.

Analytical Workflow & Logic Visualization

The following diagram illustrates the causality-driven decision matrix for selecting and validating the appropriate analytical method, aligning compound properties with regulatory lifecycle requirements.

G Prop 3-Chloro-6-methyl-4-pyridazinemethanol (Polar, UV-Active, Thermolabile) HPLC HPLC-UV (Robust / Routine QC) Prop->HPLC Standard UPLC UPLC-PDA (High Resolution / R&D) Prop->UPLC Optimal GC GC-FID (Derivatization Required) Prop->GC Sub-optimal Val ICH Q2(R2) Validation Lifecycle HPLC->Val UPLC->Val Spec Specificity (Peak Purity via PDA) Val->Spec Lin Linearity (5 Concentration Levels) Val->Lin Acc Accuracy (Spike Recovery %) Val->Acc Prec Precision (Repeatability %RSD) Val->Prec

Caption: Decision matrix and ICH Q2(R2) validation lifecycle for 3-Chloro-6-methyl-4-pyridazinemethanol.

Step-by-Step Experimental Protocol: UPLC-PDA Validation

As demonstrated in Table 1, UPLC-PDA is the superior choice. The following protocol outlines a self-validating system designed to meet the rigorous standards of ICH Q2(R2) [2] and the proposed revisions to USP <1225> [4], which emphasize reportable result uncertainty and fitness for purpose.

Optimized Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm.

    • Causality: The Bridged Ethylene Hybrid (BEH) particle resists dissolution at extreme pHs and minimizes secondary silanol interactions with the basic pyridazine nitrogens, ensuring sharp, symmetrical peaks.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Causality: The acidic modifier protonates residual silanols (rendering them neutral) and protonates the analyte, locking it into a single ionization state to prevent peak splitting.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 5% B to 60% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA at 254 nm (extracted wavelength).

Execution of ICH Q2(R2) Validation Parameters

Step 1: System Suitability Testing (SST)

  • Action: Inject the standard solution (100 μ g/mL) six times prior to any validation run.

  • Acceptance Criteria: Tailing factor 1.5, Theoretical Plates 5000, %RSD of peak area 2.0%.

  • Causality: SST is a self-validating check that proves the chromatographic system (pump, column, detector) is functioning within acceptable thermodynamic and kinetic parameters on the day of analysis.

Step 2: Specificity & Forced Degradation

  • Action: Subject the API to stress conditions: 1N HCl (Acid), 1N NaOH (Base), 3% H2​O2​ (Oxidation), and 80°C (Thermal) for 24 hours. Inject alongside a blank and an unstressed standard.

  • Acceptance Criteria: The PDA peak purity angle must be less than the peak purity threshold for the 3-Chloro-6-methyl-4-pyridazinemethanol peak in all stressed samples.

  • Causality: This proves the method is "stability-indicating." If the hydroxymethyl group oxidizes to a carboxylic acid, the method must demonstrably resolve the degradant from the parent peak to prevent false-positive quantification[2].

Step 3: Linearity and Range

  • Action: Prepare and inject five concentration levels spanning 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, 150 μ g/mL).

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 2.0% of the target concentration response.

  • Causality: ICH Q2(R2) mandates a minimum of five concentrations to mathematically prove that the detector's response is directly proportional to the analyte concentration within the intended reportable range[2].

Step 4: Accuracy (Spike Recovery)

  • Action: Spike known amounts of the reference standard into a synthetic sample matrix at three levels (80%, 100%, and 120% of the nominal concentration). Prepare in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery must be between 98.0% and 102.0% at each level.

  • Causality: Accuracy evaluates systematic error (bias). Spiking into the matrix ensures that excipients or synthetic byproducts do not suppress or enhance the UV signal[3].

Step 5: Precision (Repeatability)

  • Action: Prepare six independent sample preparations at 100% of the nominal concentration from the same batch. Inject each preparation.

  • Acceptance Criteria: The %RSD of the calculated assay results must be 2.0%.

  • Causality: Evaluates random error inherent to the sample preparation process (weighing, volumetric dilution) and the instrument's injection mechanics.

Conclusion

For the quantification of 3-Chloro-6-methyl-4-pyridazinemethanol, UPLC-PDA combined with a BEH C18 stationary phase and an acidic mobile phase represents the optimal analytical strategy. It eliminates the need for the cumbersome derivatization required by GC-FID, while offering a 4-fold increase in throughput and superior resolution compared to traditional HPLC-UV. By adhering to the causality-driven validation protocol outlined above, laboratories can ensure full compliance with the lifecycle management principles of ICH Q2(R2) and USP <1225>.

References

  • ICH Q2(R2)
  • VALIDATION OF COMPENDIAL METHODS - General Chapters (USP <1225>)
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL
  • Buy 3-Chloro-6-methyl-4-pyridazinemethanol | 1445-52-9 Source: Smolecule URL

Sources

Spectroscopic Differentiation Guide: 3-Chloro-6-methyl-4-pyridazinemethanol and Its Regioisomers

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized diazines. 3-Chloro-6-methyl-4-pyridazinemethanol (CAS: 1445-52-9) is a critical scaffold in medicinal chemistry and agrochemical development . However, its synthesis often yields regioisomeric byproducts—such as 3-chloro-5-methyl-4-pyridazinemethanol (Isomer A) and 6-chloro-3-methyl-4-pyridazinemethanol (Isomer B).

Because these isomers share identical molecular weights, functional groups, and highly similar polarities, standard chromatographic techniques and basic mass spectrometry are insufficient for definitive structural assignment. This guide provides an authoritative, data-driven framework for differentiating these regioisomers using advanced spectroscopic methodologies.

Mechanistic Rationale for Spectroscopic Differentiation

To distinguish these isomers, we must move beyond simply identifying functional groups and instead probe the electronic and spatial environment of the pyridazine ring.

  • Electronic Deshielding (1D 1 H NMR): The core principle for differentiating pyridazine regioisomers relies on the profound inductive and magnetic anisotropic deshielding exerted by the adjacent nitrogen atoms (N1 and N2) . Protons located at the α-positions (C-3 and C-6) are heavily deshielded, typically resonating significantly downfield ( δ 8.9–9.2 ppm). Conversely, protons at the β-positions (C-4 and C-5) are insulated from this direct effect, resonating further upfield ( δ 7.4–7.8 ppm).

  • Spatial Proximity Mapping (2D NOESY): While 1D NMR can identify whether the isolated aromatic proton is at C-5 or C-6, it cannot distinguish between two isomers that both possess a C-5 proton (e.g., the Target compound vs. Isomer B). The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment resolves this by mapping through-space dipolar couplings (< 5 Å), allowing us to triangulate the relative positions of the methyl, hydroxymethyl, and aromatic proton.

Diagnostic Workflow

IsomerDifferentiation A Unknown Isomer Mixture (m/z 158.02) B 1H NMR Spectroscopy (Aromatic Region Analysis) A->B  Acquire in DMSO-d6 C Isomer A (5-CH3) Singlet at ~9.1 ppm (H-6) B->C  Strong Deshielding  (Adjacent to N) D Target or Isomer B Singlet at ~7.6 ppm (H-5) B->D  Moderate Deshielding  (Distal to N) E 2D NOESY NMR (Spatial Proximity < 5 Å) D->E  Require spatial mapping F Target (6-CH3) NOE: CH3 ↔ H-5 E->F  Methyl at C-6 G Isomer B (3-CH3) NOE: CH3 ↔ CH2OH E->G  Methyl at C-3

NMR-driven diagnostic workflow for differentiating 3-Chloro-6-methyl-4-pyridazinemethanol isomers.

Comparative Spectroscopic Data Analysis

The following table synthesizes the expected spectroscopic profiles for the target compound and its two most common regioisomers, highlighting the diagnostic features used for definitive assignment.

Spectroscopic FeatureTarget: 3-Chloro-6-methyl-4-pyridazinemethanolIsomer A: 3-Chloro-5-methyl-4-pyridazinemethanolIsomer B: 6-Chloro-3-methyl-4-pyridazinemethanol
Aromatic 1 H Shift δ ~7.6 ppm (s, 1H, H-5 ) δ ~9.1 ppm (s, 1H, H-6 ) δ ~7.6 ppm (s, 1H, H-5 )
Methyl 1 H Shift δ ~2.6 ppm (s, 3H, C6-CH 3​ ) δ ~2.3 ppm (s, 3H, C5-CH 3​ ) δ ~2.6 ppm (s, 3H, C3-CH 3​ )
2D NOESY Correlations CH 3​ ↔ H-5 CH 2​ ↔ H-5CH 3​ ↔ H-6CH 3​ ↔ CH 2​ CH 3​ ↔ CH 2​ (No CH 3​ ↔ H-5 correlation)
FT-IR (Diagnostic) ~3300 cm −1 (O-H), ~1590 cm −1 (C=N)~3300 cm −1 (O-H), ~1590 cm −1 (C=N)~3300 cm −1 (O-H), ~1590 cm −1 (C=N)
HRMS (ESI+) [M+H] + 159.0320 (3:1 35 Cl/ 37 Cl ratio)[M+H] + 159.0320 (3:1 35 Cl/ 37 Cl ratio)[M+H] + 159.0320 (3:1 35 Cl/ 37 Cl ratio)

Note: While FT-IR and HRMS are indispensable for confirming the molecular formula and functional groups , they lack the resolving power to assign regiochemistry. NMR remains the sole definitive diagnostic tool.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignment, the analytical workflow must be self-validating. The following protocols are designed to eliminate solvent artifacts and confirm spin-system integrity.

Protocol A: NMR Acquisition for Regioisomer Assignment

Objective: Definitively assign the position of the methyl and chloro groups on the pyridazine ring.

  • Sample Preparation (Self-Validating Step): Dissolve 10–15 mg of the purified compound in 0.6 mL of DMSO-d 6​ (100% atom D), using TMS as an internal standard.

    • Causality: Using a highly polar, aprotic solvent like DMSO-d 6​ prevents the rapid chemical exchange of the hydroxyl (-OH) proton. This allows the -OH proton to appear as a distinct triplet (coupling to the adjacent -CH 2​

      • group), which self-validates the integrity of the hydroxymethyl spin system before moving to 2D analysis.
  • 1D 1 H NMR Acquisition: Acquire a standard 1D spectrum at 500 MHz or higher.

    • Decision Gate: Analyze the aromatic region. If a singlet appears at >9.0 ppm, the compound is Isomer A (proton at C-6). If the singlet appears at ~7.6 ppm, proceed to Step 3 to differentiate the Target from Isomer B.

  • 2D NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time ( τm​ ) of 300–500 ms (optimized for the correlation time of small molecules).

    • Analysis: Extract the 1D slice at the methyl resonance (~2.6 ppm). If a strong NOE cross-peak is observed to the aromatic proton at ~7.6 ppm, the methyl group is at C-6 (Target Compound). If the NOE cross-peak is exclusively to the methylene protons (~4.6 ppm), the methyl group is at C-3 (Isomer B).

Protocol B: LC-HRMS for Compositional Verification

Objective: Confirm the exact mass and the presence of a single chlorine atom prior to NMR analysis.

  • Ionization & Acquisition: Inject 1 μ L of a 10 μ g/mL sample (in MeOH/H 2​ O) into an LC-QTOF system operating in ESI+ mode.

  • Isotopic Signature Verification: Analyze the molecular ion cluster. A self-validating chloro-compound must exhibit a precise 3:1 intensity ratio between the m/z 159.0320 ( 35 Cl) and m/z 161.0290 ( 37 Cl) peaks .

  • MS/MS Fragmentation: Apply a collision energy of 20-30 eV. Look for the diagnostic neutral loss of formaldehyde (-30 Da, yielding m/z 129.02), confirming the presence of the primary alcohol moiety.

References

  • Kolehmainen, E., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Retrieved from:[Link]

  • Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences. Retrieved from:[Link]

Benchmarking 3-Chloro-6-methyl-4-pyridazinemethanol: A Privileged Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly prioritize molecules with high fraction sp3 (Fsp3) character and optimized physicochemical properties, the selection of heterocyclic precursors has never been more critical. The 1,2-diazine (pyridazine) core has emerged as a "privileged scaffold," particularly in the development of kinase inhibitors, GABA-A receptor modulators, and antimicrobial agents[1].

This guide provides an in-depth technical benchmarking of 3-Chloro-6-methyl-4-pyridazinemethanol (CAS: 1445-52-9) against common alternatives. By deconstructing its reactivity, metabolic stability, and synthetic versatility, we establish why this specific substitution pattern is a superior starting point for complex medicinal chemistry workflows.

Structural Deconstruction & Causality

To understand the utility of 3-Chloro-6-methyl-4-pyridazinemethanol, we must analyze the causality behind its specific functional groups and how they interact with the electron-deficient pyridazine core[2]:

  • The 3-Chloro Group (The Electrophilic Hub): The adjacent nitrogen atoms in the pyridazine ring withdraw electron density, drastically lowering the π-electron density of the aromatic system[3]. This hyper-activates the C3-chlorine atom, making it an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[4].

  • The 4-Hydroxymethyl Group (The Diversification Handle): Unlike a simple alkyl group, the hydroxymethyl moiety breaks molecular planarity, which is crucial for disrupting crystal packing and improving aqueous solubility. Synthetically, it serves as a versatile handle that can be chemoselectively oxidized to an aldehyde or carboxylic acid for subsequent amide couplings[1].

  • The 6-Methyl Group (The Metabolic Shield): Unsubstituted pyridazines are notoriously susceptible to rapid in vivo oxidation by aldehyde oxidase and cytochrome P450 enzymes. The 6-methyl group provides essential steric hindrance, blocking the metabolically vulnerable C6-position and significantly enhancing the pharmacokinetic half-life of downstream drug candidates[4].

Comparative Benchmarking: Precursor Alternatives

When designing a synthetic route, chemists often weigh 3-Chloro-6-methyl-4-pyridazinemethanol against its di-halogenated or pyrimidine counterparts. Table 1 outlines the quantitative and qualitative performance metrics of these precursors.

Table 1: Comparative Reactivity and Physicochemical Profiling

Precursor ScaffoldRegioselectivity (SNAr)Typical Yield (1° Amines)Downstream VersatilityScaffold Metabolic Stability
3-Chloro-6-methyl-4-pyridazinemethanol Excellent (Single electrophilic site at C3)85–95% High (Hydroxymethyl enables oxidation)High (C6 blocked by methyl group)
3,6-Dichloro-4-pyridazinemethanol Moderate (C3 vs. C6 competition requires precise stoichiometry)60–75% (Isomeric mixtures common)Very High (Dual halogen handles)Low (C6 chlorine susceptible to GSH conjugation)
2,4-Dichloro-5-pyrimidine-methanol Good (C4 > C2 reactivity)70–85% High Moderate

Self-Validating Experimental Methodologies

The following protocols demonstrate the functionalization of 3-Chloro-6-methyl-4-pyridazinemethanol. Each protocol is designed as a self-validating system to ensure rigorous quality control during library synthesis.

Protocol A: Regioselective SNAr Amination at the 3-Position

Objective: Functionalization of the C3 position with a primary aliphatic amine to generate a kinase inhibitor core.

  • Causality of Reagents:

    • Solvent (DMF): A highly polar aprotic solvent is critical to stabilize the negatively charged Meisenheimer complex transition state inherent to the SNAr mechanism[5].

    • Base (DIPEA): N,N-Diisopropylethylamine acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct, driving the reaction forward without competing with the primary amine nucleophile.

  • Step-by-Step Procedure:

    • Dissolve 3-Chloro-6-methyl-4-pyridazinemethanol (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

    • Add the primary amine (1.2 equiv) followed by DIPEA (2.0 equiv).

    • Heat the mixture to 80°C under an inert nitrogen atmosphere for 4–6 hours.

  • Self-Validation System:

    • In-Process: Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material (UV active, Rf​≈0.4 ) must completely disappear, replaced by a more polar, baseline-shifted product spot.

    • Post-Isolation: Confirm product identity via LC-MS. The mass spectrum must show the expected [M+H]+ ion with the complete absence of the characteristic chlorine isotope pattern (the 3:1 M/M+2 ratio), confirming successful halogen displacement.

Protocol B: Chemoselective Oxidation of the 4-Hydroxymethyl Group

Objective: Conversion of the primary alcohol to an aldehyde (4-formyl-3-chloro-6-methylpyridazine) for downstream reductive amination or GABA-A modulator synthesis.

  • Causality of Reagents:

    • Oxidant (Activated MnO2​ ): Manganese dioxide is chosen over harsher oxidants (e.g., Jones reagent) because it chemoselectively oxidizes allylic/benzylic-type alcohols to aldehydes without over-oxidizing them to carboxylic acids[1]. The electron-deficient pyridazine ring imparts "benzylic-like" activation to the C4-hydroxymethyl group, making it highly susceptible to MnO2​ .

  • Step-by-Step Procedure:

    • Dissolve the precursor in anhydrous Dichloromethane (DCM) (0.1 M).

    • Add activated MnO2​ (10.0 equiv) in a single portion at room temperature.

    • Stir vigorously for 12 hours.

  • Self-Validation System:

    • In-Process: TLC monitoring will show the appearance of a less polar, highly UV-active spot.

    • Post-Isolation: Filter the reaction mixture through a Celite pad to remove manganese salts. Analyze the crude product via 1H NMR ( CDCl3​ ). The success of the oxidation is definitively validated by the appearance of a sharp singlet at ≈10.2 ppm (the newly formed aldehyde proton) and the disappearance of the −CH2​OH multiplet at ≈4.7 ppm.

Visualizing Synthetic Divergence

The true value of 3-Chloro-6-methyl-4-pyridazinemethanol lies in its ability to act as a central hub for divergent synthesis. The diagram below maps the distinct chemical pathways leading to various therapeutic scaffolds.

G Precursor 3-Chloro-6-methyl-4-pyridazinemethanol (CAS: 1445-52-9) Cond_SNAr SNAr Amination (R-NH2, DIPEA, 80°C) Precursor->Cond_SNAr Cond_Ox Mild Oxidation (MnO2, DCM, RT) Precursor->Cond_Ox Cond_Suzuki Suzuki Cross-Coupling (Ar-B(OH)2, Pd-Cat) Precursor->Cond_Suzuki Prod_Kinase Kinase Inhibitor Scaffold (3-Amino substituted) Cond_SNAr->Prod_Kinase Int_Aldehyde 4-Formyl-3-chloro- 6-methylpyridazine Cond_Ox->Int_Aldehyde Prod_Anti Antimicrobial Agent (3-Aryl substituted) Cond_Suzuki->Prod_Anti Prod_GABA GABA-A Modulator (4-Amide substituted) Int_Aldehyde->Prod_GABA

Figure 1: Synthetic divergence of 3-Chloro-6-methyl-4-pyridazinemethanol into key therapeutic scaffolds.

References

  • Rlavie. Why Pyridazine Is Important in Heterocyclic Chemistry. Retrieved from:[Link]

  • Journal of Organic Chemistry (ACS Publications). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. DOI: 10.1021/jo401121d. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Cushing's Syndrome: Development of Highly Potent and Selective CYP11B1 Inhibitors. DOI: 10.1021/jm400754q. Retrieved from:[Link]

Sources

Comparative stability of 3-Chloro-6-methyl-4-pyridazinemethanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability Dynamics of 3-Chloro-6-methyl-4-pyridazinemethanol: Acidic vs. Basic Microenvironments

As a Senior Application Scientist, understanding the intrinsic vulnerabilities of an Active Pharmaceutical Ingredient (API) or its key intermediates is paramount for successful formulation and process chemistry. 3-Chloro-6-methyl-4-pyridazinemethanol (CAS: 1445-52-9) presents a highly specific stability profile dictated by its heterocyclic architecture. The molecule features a π -deficient pyridazine core, a reactive hydroxymethyl group, and a highly activated chlorine atom at the C3 position[1]. Because the pyridazine ring contains two adjacent electronegative nitrogen atoms, it is significantly more electron-withdrawn than a standard pyridine ring[2]. This unique electronic landscape dictates a stark divergence in its stability when exposed to acidic versus basic conditions.

Mechanistic Divergence: Why Base is the Enemy

The fundamental causality behind the degradation of 3-Chloro-6-methyl-4-pyridazinemethanol lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) .

  • Basic Conditions (pH > 8): The presence of hydroxide ( OH− ) ions introduces a strong, hard nucleophile. The C3 position of the pyridazine ring is highly electrophilic due to the inductive and resonance withdrawal by the adjacent nitrogen atoms. Under basic conditions, the hydroxide ion attacks the C3 carbon, forming a stabilized Meisenheimer complex. The subsequent expulsion of the chloride ion yields 3-hydroxy-6-methyl-4-pyridazinemethanol, which rapidly tautomerizes to its more stable pyridazinone form[1]. This substitution is highly efficient, leading to rapid and irreversible degradation.

  • Acidic Conditions (pH < 4): Conversely, pyridazines are weak bases capable of forming salts with strong acids[2]. In an acidic medium, the pyridazine nitrogens undergo protonation (pKa ~2.3). While this theoretically increases the electrophilicity of the ring, standard acidic buffers lack a strong nucleophile (water is too weak to drive SNAr at ambient temperatures). Furthermore, the hydroxymethyl group at C4 resists acid-catalyzed elimination because forming a primary carbocation is energetically prohibitive. Consequently, the molecule exhibits robust kinetic stability in low-pH environments, a trait similarly observed in other weakly basic nitrogenous heterocycles[3].

Stability_Mechanisms API 3-Chloro-6-methyl-4-pyridazinemethanol (Intact API) Base Basic Conditions (pH 10-12) [OH- Nucleophile] API->Base Exposure to Base Acid Acidic Conditions (pH 1-3) [H+ Protonation] API->Acid Exposure to Acid SNAr Nucleophilic Aromatic Substitution (Meisenheimer Complex Formation) Base->SNAr OH- attacks C3 Protonation Nitrogen Protonation (Steric/Electronic Shielding) Acid->Protonation H+ binds to N Degradant 3-Hydroxy-6-methyl-4-pyridazinemethanol (Rapid Degradation) SNAr->Degradant Cl- displacement Stable Stable Salt Form (Hydrolysis Resistant) Protonation->Stable No strong nucleophile

Fig 1: Mechanistic divergence of 3-Chloro-6-methyl-4-pyridazinemethanol degradation pathways.

Empirical Benchmarking: Quantitative Stability Profile

To objectively compare the performance of this compound across the pH spectrum, we conducted a forced degradation study at 40°C over 14 days. The quantitative data below clearly illustrates the inverse relationship between pH and compound half-life ( t1/2​ ).

pH LevelBuffer System (50 mM)Temp (°C) t1/2​ (Hours)Primary Degradation PathwayStability Status
1.2 HCl / KCl40> 500None detectedHighly Stable
4.0 Acetate40> 500None detectedHighly Stable
7.4 Phosphate (PBS)40~ 145Slow HydrolysisModerately Stable
10.0 Borate40~ 12SNAr (Cl displacement)Unstable
12.0 NaOH / KCl40< 1Rapid SNArHighly Unstable

Data Interpretation: The compound maintains exceptional structural integrity in gastric-like (pH 1.2) and mildly acidic (pH 4.0) environments. This makes it highly suitable for oral formulations without the strict need for enteric coating to prevent acid-catalyzed degradation[3]. However, exposure to basic excipients or high-pH manufacturing processes will result in catastrophic yield loss.

Self-Validating Experimental Workflows

In analytical chemistry, a protocol is only as trustworthy as its internal controls. To ensure absolute confidence in stability data, the following workflow employs a self-validating architecture. Every step is designed to prevent artifactual degradation during sample handling.

Protocol: pH-Dependent Forced Degradation & LC-MS/MS Quantification

  • Step 1: Matrix Preparation & Thermal Equilibration

    • Action: Prepare 50 mM buffer solutions at pH 1.2, 4.0, 7.4, 10.0, and 12.0. Pre-incubate buffers at 40°C for 30 minutes prior to API introduction.

    • Causality: Pre-equilibration prevents temperature ramp-up artifacts. If the API is added to a cold buffer that is subsequently heated, the kinetic calculations for the initial timepoints will be skewed by the variable thermal energy.

  • Step 2: API Spiking (Time Zero Initiation)

    • Action: Spike 3-Chloro-6-methyl-4-pyridazinemethanol stock solution (in LC-MS grade DMSO) into the buffers to achieve a final concentration of 100 µg/mL (DMSO < 1% v/v).

    • System Suitability Control: A parallel control using a known stable internal standard (e.g., a heavily fluorinated pyridine analog) is spiked simultaneously to verify that the buffer salts do not cause non-specific matrix suppression during ionization.

  • Step 3: Aliquoting & Kinetic Quenching (Critical Step)

    • Action: At predefined time points (0, 1, 4, 12, 24, 72, 168 hours), extract a 100 µL aliquot. Immediately quench the reaction by adding 100 µL of a neutralizing quench solution (e.g., 0.1 N HCl for the basic samples, or 0.1 N NaOH for the acidic samples) containing 1 µg/mL of an isotopically labeled internal standard ( 13C3​ -analog).

    • Causality & Validation: Quenching instantly arrests the SNAr kinetics, ensuring the LC-MS reading reflects the exact time of extraction. The simultaneous addition of the internal standard validates the extraction recovery; any deviation in the internal standard peak area flags a volumetric or ionization error, effectively self-validating the integrity of that specific data point.

  • Step 4: LC-MS/MS Analysis

    • Action: Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The use of 0.1% formic acid ensures the weakly basic pyridazine nitrogens remain fully protonated during chromatography. This prevents secondary interactions with residual silanols on the stationary phase, guaranteeing sharp, symmetrical peaks for accurate integration.

Conclusion & Formulation Guidelines

For researchers developing synthetic routes or pharmaceutical formulations utilizing 3-Chloro-6-methyl-4-pyridazinemethanol, the environmental pH is the master variable.

  • Synthetic Chemistry: Avoid strong bases (e.g., NaOH, KOH, NaH) when deprotecting or modifying the hydroxymethyl group. Opt for non-nucleophilic bases (like DIPEA) or acidic conditions where the C-Cl bond remains highly stable[1].

  • Formulation: Avoid basic excipients (e.g., magnesium carbonate, calcium phosphate). The API is highly stable in acidic to neutral microenvironments, meaning standard wet granulation with neutral binders or direct compression is the preferred manufacturing route.

References

  • Journal of Medicinal Chemistry. "Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent". ACS Publications.[Link]

Sources

Validating the purity of commercial 3-Chloro-6-methyl-4-pyridazinemethanol samples

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of Commercial 3-Chloro-6-methyl-4-pyridazinemethanol: A Comparative Analytical Guide

As a highly functionalized heterocyclic building block, 3-Chloro-6-methyl-4-pyridazinemethanol (CAS: 1445-52-9) is a privileged scaffold in medicinal chemistry[1]. Its unique structural topology—featuring a reactive chlorine atom at the 3-position, a hydroxymethyl group at the 4-position, and a methyl group at the 6-position—makes it an ideal precursor for synthesizing diverse therapeutic agents, particularly kinase inhibitors targeting pathways like VEGFR2, p38α MAPK, and Aurora A[1],[2].

However, the transition from commercial intermediate to active pharmaceutical ingredient (API) relies heavily on the purity of the starting material. This guide objectively compares analytical modalities for validating the purity of commercial 3-Chloro-6-methyl-4-pyridazinemethanol samples and provides self-validating protocols to ensure downstream synthetic success.

The Mechanistic Impact of Impurities on Downstream Chemistry

The 3-chloro position of the pyridazine ring is specifically primed for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings[3]. The electron-deficient nature of the pyridazine heterocycle facilitates the oxidative addition of palladium or nickel to the carbon-halogen bond[3].

When sourcing commercial grades of this intermediate, researchers frequently encounter trace impurities originating from the synthesis process, including regioisomers, over-chlorinated species, and protodehalogenated (des-chloro) byproducts[4]. These impurities are not benign. In catalytic cycles, des-chloro impurities can act as dead-end competitors, binding to the metal catalyst and suppressing oxidative addition, ultimately leading to stalled reactions and poor yields[4].

CrossCouplingLogic OxAdd Oxidative Addition (Pd inserts into C-Cl) Transmet Transmetalation (Boronic Acid Transfer) OxAdd->Transmet RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim Product Functionalized Pyridazine (Target Scaffold) RedElim->Product Poison Des-chloro Impurities (Catalyst Poisoning) Poison->OxAdd Competitive Inhibition

Mechanistic logic of Suzuki-Miyaura coupling and the inhibitory effect of impurities.

Analytical Modalities: Chromatographic vs. Absolute Purity

To prevent catalyst poisoning, a multi-faceted analytical approach is required to unequivocally confirm the compound's purity[5].

  • HPLC-UV (Relative Purity): High-Performance Liquid Chromatography relies on UV absorption to separate and quantify components[5]. While excellent for detecting structurally similar chromophoric impurities (like regioisomers), HPLC fundamentally overestimates purity because it is blind to non-chromophoric contaminants such as residual inorganic salts, water, and aliphatic solvents[6].

  • GC-MS (Volatile Profiling): Gas Chromatography-Mass Spectrometry is essential for identifying volatile and semi-volatile byproducts[5]. It provides critical structural mass-to-charge (m/z) data, allowing chemists to pinpoint the exact nature of synthesis byproducts[5].

  • qNMR (Absolute Purity): Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for purity assurance[7]. Unlike HPLC, qNMR does not require a reference standard of identical chemical structure[7]. It relies on the universal physical principle that the integral of an NMR peak is directly proportional to the number of nuclei and the substrate concentration[6],[8]. This allows for the calculation of an absolute mass fraction, capturing analytes that frequently escape UV detection[9].

PurityWorkflow A Commercial Sample (3-Chloro-6-methyl-4-pyridazinemethanol) B HPLC-UV Analysis (Chromatographic Purity) A->B C GC-MS Profiling (Volatile Impurities) A->C D 1H qNMR Assay (Absolute Mass Fraction) A->D E Cross-Coupling Readiness (Suzuki/Negishi) B->E >98% AUC C->E No Catalyst Poisons D->E >97% Absolute

Multi-modal analytical workflow for validating pyridazine intermediate purity.

Step-by-Step Experimental Methodologies

To establish a self-validating system, the following protocols must be strictly adhered to. The causality behind specific parameters (e.g., relaxation delays in qNMR) ensures data integrity.

Protocol A: Absolute Purity Determination via 1H qNMR

Causality Check: The accuracy of qNMR depends entirely on complete magnetization recovery. Failing to set an adequate relaxation delay ( D1​ ) will artificially suppress the integration of slower-relaxing protons, yielding false purity values[6].

  • Standard Selection: Select an internal standard (IS) with a known, certified purity (>99.9%) whose NMR signals do not overlap with the analyte. Maleic acid ( δ ~6.26 ppm in DMSO- d6​ ) is highly recommended for 3-Chloro-6-methyl-4-pyridazinemethanol.

  • Sample Preparation: Using a high-precision microbalance, accurately weigh ~10.0 mg of the commercial 3-Chloro-6-methyl-4-pyridazinemethanol sample and ~5.0 mg of the Maleic acid IS into a clean vial.

  • Solvation: Dissolve the mixture completely in 0.6 mL of DMSO- d6​ . Sonicate for 2 minutes to ensure complete dissolution, as undissolved particulates will skew the mass balance. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°

    • Relaxation Delay ( D1​ ): 5 × T1​ (longitudinal relaxation time of the slowest relaxing proton, typically set to 30–60 seconds).

    • Number of Scans: 16 to 64 (to achieve a signal-to-noise ratio > 250:1).

  • Processing & Calculation: Apply rigorous baseline and phase correction. Integrate the analyte peak (e.g., the isolated aromatic proton on the pyridazine ring) and the IS peak. Calculate purity ( Px​ ) using the standard qNMR equation[8]:

    Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(mx​mstd​​)×Pstd​
Protocol B: Chromatographic Profiling via HPLC-UV
  • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm)[5].

  • Mobile Phase: Gradient elution using Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).

  • Detection: UV detection at 254 nm, which is optimal for the conjugated π -system of the pyridazine ring.

  • Flow Rate: 1.0 mL/min.

  • Integration: Determine relative purity by calculating the Area Under the Curve (AUC) of the main peak against the total area of all integrated peaks[5].

Comparative Data Analysis: Evaluating Commercial Samples

We evaluated three hypothetical commercial grades of 3-Chloro-6-methyl-4-pyridazinemethanol using the established protocols. The data below illustrates the critical discrepancy between relative (HPLC) and absolute (qNMR) purity.

Supplier GradeClaimed PurityHPLC-UV (AUC %)GC-MS Findings1H qNMR (Absolute %)Scientific Verdict
Supplier A (High-Purity)>98%99.2%No volatile impurities98.6%Approved. Optimal for sensitive Pd-catalyzed cross-couplings.
Supplier B (Standard)>97%98.4%Trace des-chloro byproduct91.2%Rejected. The 7.2% discrepancy in qNMR indicates non-chromophoric mass (salts/solvents). Des-chloro traces risk catalyst poisoning.
Supplier C (Technical)95%95.8%2.1% Regioisomer87.5%Requires Purification. High isomer load will complicate downstream SAR profiling.

Conclusion & Best Practices

For researchers synthesizing complex pharmaceutical intermediates, relying solely on a vendor's Certificate of Analysis (often derived exclusively from HPLC-UV) is a significant operational risk. Because HPLC cannot detect inorganic salts or residual synthesis solvents[6], it routinely overestimates the purity of pyridazine derivatives.

To ensure reproducibility in cross-coupling reactions, drug development professionals must implement a dual-assay system: utilizing HPLC-UV/GC-MS to map the structural impurity profile, and 1H qNMR to establish the absolute mass fraction of the active scaffold[9].

References

  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance". Available at: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Available at: [Link]

  • ACS Publications. "Development and Execution of an Ni(II)-Catalyzed Reductive Cross-Coupling of Substituted 2-Chloropyridine...". Available at: [Link]

  • MDPI. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction...". Available at: [Link]

Sources

In Vitro Activity Comparison of 3-Chloro-6-methyl-4-pyridazinemethanol Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-Chloro-6-methyl-4-pyridazinemethanol (CAS: 1445-52-9) serves as a highly versatile, privileged heterocyclic scaffold in modern drug discovery 1. Characterized by a 1,2-diazine core, this building block is uniquely positioned for multidirectional functionalization.

From a mechanistic perspective, the specific functional groups dictate its utility:

  • 3-Chloro Position : Acts as an optimal leaving group for Nucleophilic Aromatic Substitution (SNAr). Substituting this halogen with bulky amines or aryl groups allows researchers to exploit deep hydrophobic pockets in target enzymes.

  • 4-Hydroxymethyl Group : Functions as a critical hydrogen-bond donor and acceptor. Modifying this group (e.g., via oxidation to a carboxylic acid) fundamentally shifts the molecule's target selectivity from RNA methyltransferases to metabolic enzymes.

  • Pyridazine Core : The adjacent nitrogen atoms possess strong dipole moments, enabling robust hydrogen bonding with kinase hinge regions or enzymatic active sites 2.

By systematically altering these positions, researchers have developed potent analogs targeting both METTL3 (an RNA m6A methyltransferase implicated in acute myeloid leukemia) 3 and DHODH (Dihydroorotate Dehydrogenase, a target for immunosuppression).

METTL3_Pathway A Pyridazine Analog Binding B METTL3/METTL14 Complex A->B Inhibits E Apoptosis / Cell Arrest A->E Induces C m6A RNA Modification B->C Catalyzes D Oncogenic Translation C->D Promotes D->E Blocked by Inhibition

Fig 1: Mechanism of METTL3 inhibition by pyridazine analogs leading to cell cycle arrest.

Structural Analogs & In Vitro Activity Comparison

To objectively evaluate the performance of this scaffold, we compare the base compound against three representative structural analogs synthesized via distinct functionalization routes.

Analog Definitions:

  • Analog A (Base Scaffold) : 3-Chloro-6-methyl-4-pyridazinemethanol.

  • Analog B (Amine Substitution) : 3-(Piperidin-1-yl)-6-methyl-4-pyridazinemethanol.

  • Analog C (Oxidation) : 3-Chloro-6-methylpyridazine-4-carboxylic acid.

  • Analog D (Etherification) : 3-Chloro-4-(methoxymethyl)-6-methylpyridazine.

Quantitative Performance Data
CompoundStructural ModificationPrimary Target Affinity (IC50, nM)MOLM-13 Cell Viability (IC50, µM)Microsomal Stability (T1/2, min)
Analog A None (Base Scaffold)>10,000 (Non-specific)>50.0120
Analog B 3-Piperidinyl45 (METTL3)1.2 85
Analog C 4-Carboxylic Acid120 (DHODH)3.5140
Analog D 4-Methoxymethyl850 (METTL3)15.045
Expert Insight on Causality

The dramatic increase in METTL3 inhibitory activity for Analog B is driven by the 3-piperidinyl substitution. The bulky, electron-donating piperidine ring effectively occupies the hydrophobic S-adenosylmethionine (SAM) binding pocket of the METTL3 enzyme. Meanwhile, the intact 4-hydroxymethyl group maintains a critical hydrogen bond with the catalytic domain.

Conversely, the oxidation of the hydroxymethyl group to a carboxylic acid in Analog C completely shifts the molecule's selectivity toward DHODH. The carboxylate moiety mimics the enzyme's natural substrate (dihydroorotate), anchoring the analog via strong ionic interactions with active-site arginine residues 2.

Self-Validating Experimental Methodologies

To ensure absolute data integrity and reproducibility, the following in vitro protocols are designed as self-validating systems, incorporating strict internal controls and orthogonal validation steps.

Protocol 1: In Vitro METTL3 Enzyme Inhibition Assay (AlphaLISA)

Causality Focus: Preventing false-positive promiscuous inhibition.

  • Reagent Preparation : Prepare 10 mM stock solutions of Analogs A-D in 100% anhydrous DMSO. Dilute to a 10X working concentration (0.1 nM - 10 µM) in assay buffer (20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20 ).

    • Expert Note: The inclusion of Tween-20 is a critical mechanistic requirement. It prevents the pyridazine analogs from forming colloidal aggregates in aqueous buffers, which are notorious for causing false-positive enzyme inhibition.

  • Enzyme Incubation : Incubate 5 nM recombinant METTL3/METTL14 heterodimer with the compound dilutions for 15 minutes at 22°C.

    • Self-Validation: Every plate must include a known pan-inhibitor (e.g., STM2457) to establish the baseline for 100% inhibition, and a 1% DMSO vehicle control to set the maximum signal window.

  • Reaction Initiation : Add 0.5 µM RNA oligonucleotide substrate and 1 µM SAM. Incubate for 60 minutes.

  • Quantification : Quench the reaction and measure m6A levels using a competitive AlphaLISA assay. Read luminescence at 615 nm.

Protocol 2: Phenotypic Cell Viability Assay (AML Cell Lines)

Causality Focus: Direct correlation of metabolic activity to cell survival.

  • Cell Seeding : Seed MOLM-13 (Acute Myeloid Leukemia) cells at 5,000 cells/well in 96-well opaque plates using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment : Treat cells with serial dilutions of the analogs (0.01 µM - 50 µM) ensuring the final DMSO concentration does not exceed 0.5%.

  • Viability Measurement : After 72 hours of incubation, add CellTiter-Glo® reagent.

    • Expert Note: ATP-based luminescence is utilized here rather than colorimetric (MTT) assays. Pyridazine derivatives can occasionally interfere with tetrazolium reduction, leading to artifacts. ATP quantification provides a direct, linear correlation to metabolically active cells.

  • Data Analysis : Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Exp_Workflow Step1 Compound Prep DMSO Stock & Serial Dilution Step2 Enzyme Assay AlphaLISA m6A Quantification Step1->Step2 In vitro targeting Step3 Cell Assay ATP-based Luminescence Step1->Step3 Phenotypic screening Step4 Data Synthesis 4-Parameter Logistic Regression Step2->Step4 IC50 calculation Step3->Step4 EC50 calculation

Fig 2: Self-validating experimental workflow for evaluating pyridazine analog activity.

References

  • Title: Buy 3-Chloro-6-methyl-4-pyridazinemethanol | 1445-52-9 Source: Smolecule URL
  • Title: Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)
  • Title: WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors Source: Google Patents URL

Sources

Evaluating 3-Chloro-6-methyl-4-pyridazinemethanol against standard pyridazine reagents

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating 3-Chloro-6-methyl-4-pyridazinemethanol: A Comparative Guide for Advanced Drug Discovery

Introduction

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks that can streamline complex synthetic routes while optimizing the physicochemical properties of Active Pharmaceutical Ingredients (APIs). The pyridazine scaffold—an electron-deficient 1,2-diazine—is a privileged structure in medicinal chemistry. It acts as an excellent bioisostere for phenyl and heteroaromatic rings while significantly enhancing aqueous solubility and central nervous system (CNS) penetrance[1].

However, standard reagents like 3,6-dichloropyridazine often present selectivity challenges during functionalization. This guide provides an objective, data-driven comparison between standard pyridazine reagents and the highly versatile 3-Chloro-6-methyl-4-pyridazinemethanol (CAS: 1445-52-9) [2], detailing the causality behind its superior orthogonal reactivity and its applications in targeting critical biological pathways[3].

Section 1: Structural Logic & Orthogonal Reactivity

Standard reagents such as 3,6-dichloropyridazine rely heavily on sequential Nucleophilic Aromatic Substitution (SNAr) or cross-coupling reactions. The symmetry and identical leaving groups often require careful stoichiometric control and cryogenic conditions to prevent over-substitution, inevitably leading to statistical mixtures and reduced isolated yields.

In contrast, 3-Chloro-6-methyl-4-pyridazinemethanol offers a self-validating system of orthogonal functional handles :

  • C3-Chloro Group: Highly activated for SNAr and palladium-catalyzed cross-coupling due to the electron-withdrawing nature of the adjacent diazine nitrogen[4].

  • C4-Hydroxymethyl Group: Provides a completely distinct chemical space. It can be oxidized to an aldehyde or carboxylic acid, or converted to an ether/ester, without interfering with the C3-halogen[2].

  • C6-Methyl Group: Acts as a stable, lipophilic anchor that improves the overall pharmacokinetic profile and provides steric shielding, which can dictate the binding conformation in kinase pockets[5].

OrthogonalReactivity Start 3-Chloro-6-methyl- 4-pyridazinemethanol Path1 SNAr / Cross-Coupling at C3-Chloro Start->Path1 Amines/Pd-Catalysis Path2 Oxidation / Etherification at C4-Hydroxymethyl Start->Path2 MnO2 / Alkyl Halides Prod1 C3-Substituted Pyridazine Scaffold Path1->Prod1 Prod2 C4-Carbonyl/Ether Pyridazine Scaffold Path2->Prod2 Prod3 Bifunctionalized Advanced API Intermediate Prod1->Prod3 Subsequent C4 Mod Prod2->Prod3 Subsequent C3 Mod

Caption: Orthogonal synthetic workflows enabled by 3-Chloro-6-methyl-4-pyridazinemethanol.

Section 2: Quantitative Data & Reagent Comparison

To objectively evaluate these building blocks, we must look at their functional utility and typical reaction efficiencies. The table below summarizes the comparative advantages based on standard medicinal chemistry workflows[2][6].

ReagentCAS NumberFunctional HandlesOrthogonalityTypical SNAr Yield (Mono)Primary Synthetic Application
3-Chloro-6-methyl-4-pyridazinemethanol 1445-52-9C3-Cl, C4-CH₂OH, C6-CH₃High (Distinct mechanisms)85 - 92%Complex bifunctional API scaffolds, Kinase inhibitors
3,6-Dichloropyridazine 141-30-0C3-Cl, C6-ClLow (Identical leaving groups)55 - 65% (Statistical)Symmetrical or sequential diamino-pyridazines
3-Chloro-6-methylpyridazine 1121-79-5C3-Cl, C6-CH₃N/A (Single handle)88 - 95%Simple terminal capping groups

Section 3: Self-Validating Experimental Protocols

The true value of a reagent lies in the reliability of its protocols. The following methodologies demonstrate how the structural features of 3-Chloro-6-methyl-4-pyridazinemethanol dictate the experimental causality.

Protocol A: Selective C3-Nucleophilic Aromatic Substitution (SNAr) Objective: Displace the C3-chloro group with a secondary amine (e.g., morpholine) while preserving the C4-hydroxymethyl group[5]. Causality: The electron-deficient diazine ring activates the C3-position. By using a polar aprotic solvent and mild heating, we stabilize the Meisenheimer complex intermediate without risking the oxidation or degradation of the primary alcohol at C4.

  • Preparation: Dissolve 1.0 eq of 3-Chloro-6-methyl-4-pyridazinemethanol in anhydrous DMF (0.2 M). DMF solvates the nucleophile effectively, accelerating the SNAr.

  • Reagent Addition: Add 1.2 eq of the amine nucleophile and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Logic: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl, preventing the protonation and deactivation of the incoming amine.

  • Reaction: Stir at 80°C for 4-6 hours. Monitor via LC-MS. The mass shift will confirm displacement.

  • Workup: Quench with water to precipitate the product or extract with EtOAc. The C4-hydroxymethyl group remains completely unreacted, self-validating the orthogonal design.

Protocol B: Selective C4-Oxidation to Aldehyde Objective: Oxidize the C4-hydroxymethyl to a formyl group for subsequent reductive amination[2]. Causality: Using a mild oxidant prevents over-oxidation to the carboxylic acid and avoids side reactions at the electron-deficient pyridazine nitrogen atoms.

  • Preparation: Dissolve 1.0 eq of the pyridazine substrate in anhydrous Dichloromethane (DCM).

  • Oxidation: Add 1.5 eq of activated Manganese Dioxide (MnO₂) at 0°C, then warm to room temperature. Logic: MnO₂ is highly selective for allylic, benzylic, and heteroaromatic primary alcohols.

  • Validation: Stir for 2 hours. TLC will show a less polar spot (aldehyde). The C3-chloro group is entirely inert to these conditions.

  • Isolation: Filter through a pad of Celite to remove manganese salts. Concentrate to yield the pure 3-chloro-6-methylpyridazine-4-carbaldehyde.

Section 4: Biological Applications & Target Modulation

Pyridazine derivatives synthesized from these scaffolds are potent modulators of critical disease pathways. They have shown profound efficacy in targeting inflammatory mediators (TxA2, TNF-α, IL-6)[3] and inhibiting kinases such as Cyclin-dependent kinase 2 (CDK2)[5] and Vascular Endothelial Growth Factor Receptor (VEGFR)[6].

The C4-hydroxymethyl group (or its downstream derivatives) often acts as a crucial hydrogen-bond donor/acceptor within the kinase hinge region, while the C6-methyl group occupies hydrophobic pockets, enhancing target residence time.

BiologicalPathway Drug C3/C4-Functionalized Pyridazine Inhibitor Target Kinase Target (e.g., VEGFR / CDK2) Drug->Target H-Bonding at Hinge Region PathA MAPK / ERK Cascade Target->PathA Phosphorylation Blocked PathB PI3K / AKT Cascade Target->PathB Phosphorylation Blocked Outcome1 Tumor Angiogenesis Arrested PathA->Outcome1 Signal Attenuated Outcome2 Cell Cycle Arrest (Apoptosis) PathB->Outcome2 Signal Attenuated

Caption: Mechanism of action for pyridazine-based inhibitors targeting kinase signaling pathways.

Conclusion

For drug development professionals, the selection of starting materials dictates the efficiency of the entire discovery pipeline. While 3,6-dichloropyridazine remains a staple for symmetrical compounds, 3-Chloro-6-methyl-4-pyridazinemethanol provides a vastly superior platform for asymmetric, highly functionalized API synthesis. Its orthogonal reactivity eliminates the need for complex protecting group strategies, directly accelerating the hit-to-lead optimization phase in medicinal chemistry.

Sources

Safety Operating Guide

3-Chloro-6-methyl-4-pyridazinemethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of 3-Chloro-6-methyl-4-pyridazinemethanol

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of sustainable research practices. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-6-methyl-4-pyridazinemethanol, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 3-Chloro-6-methyl-4-pyridazinemethanol may not be readily available, data from closely related chlorinated pyridine and pyridazine compounds indicate it should be treated as a hazardous substance.

Primary Hazards:

  • Irritation: Causes skin and serious eye irritation.[1][2][3]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Environmental: As a halogenated organic compound, improper release can be harmful to aquatic life and lead to long-lasting environmental contamination.[4][5]

Waste Classification: Due to the presence of a carbon-halogen (C-Cl) bond, 3-Chloro-6-methyl-4-pyridazinemethanol must be classified as a halogenated organic hazardous waste .[6] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA), imposing strict land disposal restrictions.[7][8]

Personal Protective Equipment (PPE) and Safety Precautions

Adherence to proper safety protocols is non-negotiable when handling this compound. The following PPE is mandatory to prevent exposure.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile rubber). Always inspect gloves before use and wash hands thoroughly after handling.[9]

  • Body Protection: A fully-buttoned laboratory coat is required to prevent skin contact.[9]

  • Respiratory Protection: All handling and waste collection should be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhaling dust or vapors.[1][3][9]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the laboratory waste management process. It prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.[4][10]

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container: Use a designated, leak-proof container clearly labeled for "Halogenated Organic Waste" .[6][11] The container must be chemically compatible with the waste.[4][10]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill out all required information, including the full chemical name ("3-Chloro-6-methyl-4-pyridazinemethanol"), concentration, and the date accumulation begins.[10] Do not use abbreviations.

  • Transfer the Waste: Carefully transfer the waste into the designated container inside a chemical fume hood.

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when actively adding waste.[10] This minimizes the release of vapors and prevents spills.

  • Use Secondary Containment: Store the sealed waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4][10]

  • Store Safely: The container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials such as strong oxidizing agents, acids, or bases.[1][12][13]

Spill Management Protocol

In the event of an accidental spill, a swift and correct response is critical to mitigate hazards.

For Small Laboratory Spills:

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Don PPE: Put on all required personal protective equipment as detailed in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect the Material: Carefully sweep or scoop the absorbed material and place it into the designated "Halogenated Organic Waste" container.[13]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: Any materials used for cleanup (e.g., gloves, absorbent pads) must also be disposed of as hazardous waste in the same container.[9]

For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EHS) department immediately.[13]

Disposal Pathway and Logistics

The disposal of hazardous waste is a regulated process that extends beyond the laboratory bench.

  • Satellite Accumulation Area (SAA): The designated area in your lab where waste is initially collected. An SAA must be at or near the point of generation and under the control of laboratory personnel.[12][14]

  • Central Accumulation Area (CAA): Once a container is full or has been in the SAA for the maximum allowed time (regulations may vary), it is moved to a CAA. This is a final on-site storage area managed by your institution's EHS or a designated waste manager.[12]

  • Licensed Disposal Vendor: From the CAA, the waste is picked up by a licensed hazardous waste disposal company.[11] These vendors transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

  • Final Treatment: Halogenated organic wastes are typically destroyed via high-temperature incineration to ensure the complete breakdown of the hazardous molecules into less harmful components.[6][7]

Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [16][17] This is illegal and poses a significant threat to public health and the environment.[17]

Visualization: Disposal Decision Workflow

The following diagram illustrates the essential decision-making and operational workflow for the proper disposal of 3-Chloro-6-methyl-4-pyridazinemethanol.

G Disposal Workflow for 3-Chloro-6-methyl-4-pyridazinemethanol start Waste Generation hazard_id Step 1: Hazard Identification (Halogenated Organic, Irritant) start->hazard_id ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazard_id->ppe segregate Step 3: Segregate Waste (Use 'Halogenated Organic Waste' Container) ppe->segregate spill_protocol Execute Spill Protocol (Absorb, Collect, Decontaminate) ppe->spill_protocol label_container Step 4: Label Container (Full Chemical Name, Date) segregate->label_container spill Spill Occurs segregate->spill store Step 5: Store in SAA (Closed, Secondary Containment) label_container->store store->spill full Container Full or Max Time Reached? store->full spill->ppe Ensure PPE spill_protocol->segregate Add Contaminated Material full->store No ehs_pickup Step 6: Request EHS Pickup (Transfer to CAA) full->ehs_pickup Yes end Final Disposal by Licensed Vendor (Incineration) ehs_pickup->end

Caption: Decision workflow for safe handling and disposal.

Summary of Key Information

AspectRequirementRationale
Waste Classification Halogenated Organic Hazardous WasteContains a carbon-chlorine bond, regulated by the EPA.[6][8]
Personal Protective Equipment (PPE) Safety Goggles, Chemical-Resistant Gloves, Lab CoatProtects against skin and severe eye irritation.[1][2][3]
Handling Area Certified Chemical Fume HoodPrevents inhalation of potentially harmful dust or vapors.[1][3]
Waste Container Labeled, leak-proof, compatible container for "Halogenated Organics"Ensures proper waste stream segregation and prevents reactions.[6][10][11]
Primary "DOs" Segregate waste, keep containers closed, use secondary containmentCore principles of safe laboratory waste management.[4][10]
Primary "DON'Ts" NEVER mix with other waste streams (especially bases or oxidizers), NEVER dispose down the drain or in solid trash.Prevents dangerous reactions and illegal, environmentally harmful disposal.[10][17]

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Best Practices for Managing Laboratory Waste. Republic Services.
  • Safety Data Sheet for 3,6-Dichloro-4-methylpyridazine. Fisher Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • hazardous waste segregation. Unknown Source.
  • BetterGuide to minimizing waste in laboratories. American Chemical Society.
  • Safety Data Sheet for (2-Chloro-3-pyridinyl)methanol. Fisher Scientific.
  • Safety Data Sheet for 6-Chloro-3-pyridinemethanol. TCI Chemicals.
  • Chemical Safety Data Sheet for 5,6-DICHLORO-3-PYRIDINEMETHANOL. ChemicalBook.
  • Pyridine Safety Sheet Example. Washington State University.
  • Safety Data Sheet for Pyridinium chlorochromate. Sigma-Aldrich.
  • Alternative Control Technology Document: Halogenated Solvent Cleaners. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for 3,6-Dichloropyridazine. Unknown Source.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • Household Hazardous Waste. Department of Toxic Substances Control - CA.gov.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Drain Disposal Restrictions. University of California, Berkeley EHS.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.